molecular formula C14H12O3 B1294468 2-(Phenoxymethyl)benzoic acid CAS No. 724-98-1

2-(Phenoxymethyl)benzoic acid

Cat. No.: B1294468
CAS No.: 724-98-1
M. Wt: 228.24 g/mol
InChI Key: YKNORODREYVARM-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNORODREYVARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7038781
Record name 2-(Phenoxymethyl)benzoic acid
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Molecular Weight

228.24 g/mol
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CAS No.

724-98-1
Record name 2-(Phenoxymethyl)benzoic acid
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Record name 2-(Phenoxymethyl)benzoic acid
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Record name Benzoic acid, 2-(phenoxymethyl)-
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Record name 2-(Phenoxymethyl)benzoic acid
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Record name o-(phenoxymethyl)benzoic acid
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Record name 2-(PHENOXYMETHYL)BENZOIC ACID
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Foundational & Exploratory

Physicochemical Properties of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(phenoxymethyl)benzoic acid (CAS No: 724-98-1). The information herein is curated for professionals in research and development, offering a summary of quantitative data, detailed experimental protocols for key property determination, and a logical workflow for its synthesis and characterization.

Core Physicochemical Data

This compound is an organic compound featuring a benzoic acid core substituted with a phenoxymethyl group at the ortho position.[1] This structure imparts specific chemical and physical characteristics vital for its application in various scientific domains, including medicinal chemistry and material science. The compound typically presents as a white to off-white solid.[1]

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to distinguish between experimentally determined values and computationally predicted data, as indicated in the "Data Type" column.

PropertyValueUnitData TypeReference(s)
Molecular FormulaC₁₄H₁₂O₃--[2]
Molecular Weight228.24 g/mol Calculated[2]
Melting Point126°CExperimental[3][4]
Boiling Point155-158 (at 0.03 Torr)°CPredicted[4]
pKa3.85 ± 0.36-Predicted[3][4]
LogP (Octanol-Water)2.964-Predicted[5]
Water SolubilityLimited; log₁₀WS = -3.76 (mol/L)-Predicted[1][5]
Density1.222 ± 0.06g/cm³Predicted[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for similar organic acids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

    • Digital Apparatus: The capillary tube is placed in the heating block of a digital melting point apparatus. The temperature is ramped up, and the melting range is observed and recorded. For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

Determination of Solubility

The solubility of this compound can be determined in various solvents using the shake-flask method.

Apparatus:

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Analytical balance

  • Centrifuge

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker or water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined potentiometrically by titrating a solution of the acid with a strong base.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol, as the compound has limited water solubility).

  • Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

  • Separatory funnel or sealed centrifuge tubes

  • Orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol and water (mutually saturated)

Procedure:

  • Solvent Preparation: n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, a process common in organic and medicinal chemistry research.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Phenol, Phthalide) reaction Chemical Reaction (e.g., Nucleophilic Acyl Substitution) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup crude Crude Product Isolation (e.g., Evaporation) workup->crude purify Purification (e.g., Recrystallization) crude->purify pure_product Pure this compound purify->pure_product structural Structural Confirmation (e.g., NMR, IR, MS) pure_product->structural purity_analysis Purity Assessment (e.g., HPLC, Melting Point) pure_product->purity_analysis physchem Physicochemical Property Determination (e.g., Solubility, pKa, LogP) pure_product->physchem final_product Characterized Product with Defined Properties structural->final_product purity_analysis->final_product physchem->final_product

Caption: General workflow for the synthesis and characterization of this compound.

References

A Comprehensive Technical Guide to 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Phenoxymethyl)benzoic acid, a versatile organic compound with significant potential in research and drug development. This document details its fundamental properties, synthesis methodologies, and known biological activities, presenting data in a clear and accessible format for scientific and research applications.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 724-98-1[1][2][3][4]
Molecular Formula C₁₄H₁₂O₃[1][2][3][4]
Molecular Weight 228.24 g/mol [2][4][5]
Synonyms Benzoic acid, 2-(phenoxymethyl)-; o-(Phenoxymethyl)benzoic acid; α-Phenoxy-o-toluic acid[1][3][6]

Physicochemical Properties

PropertyValue
Appearance White to off-white solid[1]
Melting Point 126 °C[2]
Boiling Point 155-158 °C at 0.03 Torr[2]
Solubility Soluble in organic solvents; limited solubility in water[1]

Synthesis and Experimental Protocols

General Synthesis of 2-(Aryloxymethyl)benzoic Acid Derivatives

This protocol is adapted from the synthesis of related compounds and provides a representative procedure for creating derivatives of this compound.

Step 1: Synthesis of the Parent Acid A substituted phenol (e.g., p-cresol) is reacted with phthalide in the presence of a base to yield the corresponding 2-(aryloxymethyl)benzoic acid.

Step 2: Formation of the Acyl Chloride The synthesized acid is then treated with a chlorinating agent, such as cyanuric chloride or oxalyl chloride, often in the presence of a catalyst like DMF, to produce the acyl chloride derivative.[1]

Step 3: Derivatization The acyl chloride can then be reacted with a variety of nucleophiles, such as amines or sulfonamides, to generate a library of derivatives with diverse biological activities.[1]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Step 1: Parent Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Derivatization Phenol Substituted Phenol ParentAcid 2-(Aryloxymethyl)benzoic Acid Phenol->ParentAcid Base Phthalide Phthalide Phthalide->ParentAcid AcylChloride Acyl Chloride Intermediate ParentAcid_ref 2-(Aryloxymethyl)benzoic Acid ParentAcid_ref->AcylChloride Chlorinating Agent (e.g., Cyanuric Chloride) Nucleophile Nucleophile (e.g., Amine) FinalProduct Final Derivative Nucleophile->FinalProduct AcylChloride_ref Acyl Chloride Intermediate AcylChloride_ref->FinalProduct G cluster_0 Antimicrobial Agent cluster_1 Pathogen Cellular Targets cluster_2 Outcome Agent This compound Derivative CellWall Cell Wall Synthesis Agent->CellWall Inhibition CellMembrane Cell Membrane Integrity Agent->CellMembrane Disruption ProteinSynth Protein Synthesis Agent->ProteinSynth Inhibition NucleicAcidSynth Nucleic Acid Synthesis Agent->NucleicAcidSynth Inhibition Metabolism Metabolic Pathways Agent->Metabolism Interference Outcome Inhibition of Growth / Cell Death CellWall->Outcome CellMembrane->Outcome ProteinSynth->Outcome NucleicAcidSynth->Outcome Metabolism->Outcome

References

Spectroscopic Analysis of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(phenoxymethyl)benzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for this compound, the following tables present a combination of predicted data and experimental data from closely related analogs to provide a comprehensive analytical overview.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.0 - 7.9m1HAr-H
~7.6 - 7.5m2HAr-H
~7.4 - 7.2m3HAr-H
~7.0 - 6.9m3HAr-H
~5.3s2H-CH₂-

Note: The chemical shifts for the carboxylic acid and aromatic protons are estimations and can vary based on solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppmAssignment
~168.0C=O
~158.0Ar-C (quaternary)
~138.0Ar-C (quaternary)
~132.0Ar-CH
~131.0Ar-CH
~129.5Ar-CH
~128.5Ar-C (quaternary)
~125.0Ar-CH
~121.0Ar-CH
~115.0Ar-CH
~68.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
3060-3030MediumC-H stretch (Aromatic)
2920-2850WeakC-H stretch (Aliphatic -CH₂-)
1685StrongC=O stretch (Carboxylic acid)
1600, 1490Medium-StrongC=C stretch (Aromatic)
1240StrongC-O stretch (Ether)
920BroadO-H bend (Carboxylic acid dimer)
750StrongC-H bend (Ortho-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
22840[M]⁺ (Molecular ion)
21120[M - OH]⁺
18310[M - COOH]⁺
135100[M - C₆H₅O]⁺
10730[C₇H₇O]⁺
9150[C₇H₇]⁺ (Tropylium ion)
7745[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

1.2. Instrumentation and Data Acquisition:

  • A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Tune and shim the spectrometer to the lock signal of the deuterated solvent.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2. Instrumentation and Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.1. Sample Introduction:

  • For a solid sample, a direct insertion probe or a suitable solvent for liquid injection can be used depending on the instrument.

  • If using liquid injection, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):

  • An electron ionization (EI) source is commonly used for the initial fragmentation of organic molecules.

  • The electron energy is typically set to 70 eV.

  • The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

  • The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample This compound (Solid Sample) Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample Dissolution FTIR FT-IR Spectrometer (ATR) Sample->FTIR MS Mass Spectrometer (EI) Sample->MS Direct Insertion or Solvent Injection NMR NMR Spectrometer (¹H and ¹³C) Dissolved_Sample->NMR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis.

This guide serves as a valuable resource for the structural elucidation and characterization of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.

Navigating the Solubility Landscape of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific quantitative solubility data for 2-(phenoxymethyl)benzoic acid in various organic solvents has revealed a significant gap in the publicly available scientific literature. To empower researchers, scientists, and drug development professionals in their work with this compound, this technical guide provides a framework for determining its solubility profile, including detailed experimental protocols and data analysis strategies.

While direct experimental values are not currently available, this document outlines the established methodologies and theoretical models that can be applied to characterize the solubility of this compound. This guide will enable research teams to generate the necessary data internally and build a robust understanding of the compound's behavior in different solvent systems.

Section 1: Understanding the Solubility Profile: Theoretical Considerations

The solubility of an organic compound like this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key structural features of this compound include a carboxylic acid group, a phenyl ring, and an ether linkage. These functional groups will dictate its interaction with various solvents.

  • Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents. The presence of the phenyl and phenoxy groups, however, introduces significant nonpolar character, which may limit solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the solvent will play a crucial role in solvating the entire molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar carboxylic acid group. However, the aromatic rings may allow for some degree of interaction with aromatic solvents like toluene.

Section 2: Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at various temperatures.

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Experimental Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is essential to confirm that solid solute remains in the vial to ensure saturation.

  • Sampling: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

  • Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute = mass of the dissolved this compound

    • M_solute = molar mass of this compound

    • m_solvent = mass of the solvent

    • M_solvent = molar mass of the solvent

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant through filter sample1->sample2 analysis1 Weigh a known mass of the saturated solution sample2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc Calculate mole fraction solubility analysis3->calc

Caption: A flowchart outlining the key steps in the gravimetric method for determining the solubility of this compound.

Section 3: Data Presentation and Thermodynamic Analysis

Once experimental solubility data has been collected at various temperatures, it should be presented in a clear and organized manner. Thermodynamic models can then be applied to correlate the experimental data and to derive important thermodynamic parameters of dissolution.

Data Presentation

Quantitative solubility data should be summarized in a table, including the solvent, temperature in Kelvin (K), and the corresponding mole fraction solubility (x).

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol298.15Experimental Value
303.15Experimental Value
308.15Experimental Value
Ethanol298.15Experimental Value
303.15Experimental Value
308.15Experimental Value
Acetone298.15Experimental Value
303.15Experimental Value
308.15Experimental Value
Thermodynamic Modeling

Several thermodynamic models can be used to correlate the temperature dependence of solubility. The modified Apelblat equation and the λh equation are commonly used for this purpose.

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

where A, B, and C are the model parameters determined by fitting the experimental data.

λh Equation:

ln[1 + λ/(1-x)] = -h(1/T - 1/T_m)

where λ and h are model parameters, and T_m is the melting point of the solute.

The apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of dissolution can be calculated from the experimental solubility data using the van't Hoff and Gibbs equations. These parameters provide insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is enthalpy- or entropy-driven.

The logical relationship for analyzing the thermodynamic properties of dissolution is depicted in the following diagram.

G Thermodynamic Analysis of Solubility Data exp_data Experimental Solubility Data (x vs. T) vant_hoff van't Hoff Equation ln(x) vs. 1/T exp_data->vant_hoff gibbs Gibbs-Helmholtz Equation exp_data->gibbs delta_h Enthalpy of Solution (ΔH°_sol) vant_hoff->delta_h delta_g Gibbs Free Energy of Solution (ΔG°_sol) gibbs->delta_g delta_s Entropy of Solution (ΔS°_sol) delta_h->delta_s delta_g->delta_s

Caption: A diagram illustrating the relationship between experimental solubility data and the calculation of key thermodynamic parameters of dissolution.

Section 4: Conclusion and Future Directions

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-(Phenoxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(phenoxymethyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide synthesizes the current understanding of the mechanisms of action underpinning the antimicrobial, anti-inflammatory, and anticancer properties of these versatile compounds. By presenting quantitative data, detailed experimental protocols, and visualized molecular pathways, this document aims to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity: Disrupting Microbial Defenses

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The primary mechanism of action appears to be the disruption of microbial cell integrity and key cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative derivatives against several microbial strains.

Derivative TypeTarget MicroorganismMIC Range (µg/mL)Reference
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidCandida albicans15.6 - 62.5[1]
Aspergillus niger15.6 - 62.5[1]
Pseudomonas aeruginosa31.5 - 250[1]
Gram-positive bacteria (e.g., S. aureus, B. subtilis)62.5 - 1000[1][2]
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidStaphylococcus aureus (including MRSA)32[3]
Escherichia coli>1024[3]
Salmonella enteritidis>1024[3]
Candida albicans32 - 256[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[1]

Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that prevents visible microbial growth is recorded as the MIC.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound derivative in broth medium C Inoculate each well of a 96-well plate with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C D Add serial dilutions of the test compound to the wells C->D E Include positive (microbe only) and negative (broth only) controls D->E F Incubate plates at optimal temperature and time E->F G Visually inspect for turbidity or use a plate reader F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Workflow for the Broth Microdilution Method to determine MIC.

A notable mechanism in the antimicrobial activity of some benzoic acid derivatives is the inhibition of biofilm formation. For instance, certain derivatives have been shown to target the adhesin MrkD1P in Klebsiella pneumoniae, thereby preventing the initial attachment of the bacteria to surfaces, a critical step in biofilm development.[4] This targeted anti-adhesion strategy represents a promising avenue for combating antibiotic resistance.[4]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several derivatives of this compound have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for a variety of inflammatory conditions. Their mechanisms of action often involve the modulation of key enzymatic pathways that drive the inflammatory response.

A plausible mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[5][6]

Proposed Mechanism of Action via the Cyclooxygenase Pathway

G cluster_pathway Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Derivative 2-(Phenoxymethyl)benzoic Acid Derivative Derivative->COX_Enzymes Inhibition

Proposed mechanism of action via the cyclooxygenase pathway.

Furthermore, some derivatives have been investigated as inhibitors of 3-alpha-hydroxysteroid dehydrogenase, an enzyme implicated in inflammatory processes.[7] The inhibition of this enzyme is another potential mechanism contributing to the anti-inflammatory profile of this class of compounds.[7]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling caused by an inflammatory agent.

Derivative TypeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
N-substituted 2-hydroxymethylbenzamidesRat10025.3 - 52.1[5]
Indomethacin (Standard Drug)Rat10056.3[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the efficacy of potential anti-inflammatory drugs.[5]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling).[5] The volume of the paw is measured before and after the carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.[5]

Workflow:

G cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis A Administer this compound derivative or vehicle (control) to rats B Inject carrageenan solution into the sub-plantar region of the right hind paw A->B C Measure paw volume at specific time intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema for the treated group compared to the control group C->D

Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. While the precise mechanisms are still under active investigation, several studies on related benzimidazole and benzoic acid structures suggest that these compounds may exert their cytotoxic effects through multiple pathways.

Potential mechanisms of action for the anticancer activity of related heterocyclic compounds include the inhibition of key signaling proteins involved in cell cycle regulation and proliferation, such as Aurora kinases and EGFR/HER2 kinases.[8] The structural similarity of the this compound scaffold to these known anticancer agents suggests that its derivatives may also interact with these or similar targets.

Conclusion and Future Directions

The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents with diverse biological activities. The antimicrobial properties of its derivatives appear to stem from the disruption of microbial cell integrity and biofilm formation. The anti-inflammatory effects are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases. While the anticancer potential is still being elucidated, initial findings suggest that these compounds may interfere with critical cell signaling pathways.

Future research should focus on elucidating the specific molecular targets for each biological activity through techniques such as target-based screening, proteomics, and crystallography. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. Furthermore, comprehensive preclinical studies are warranted to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising candidates. The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and oncology.

References

A Technical Guide to the Therapeutic Potential of Novel 2-(Phenoxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel 2-(phenoxymethyl)benzoic acid derivatives represent a promising class of compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anti-inflammatory, antimicrobial, and anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Data Presentation

The biological activities of various this compound derivatives and related compounds are summarized in the tables below. These tables provide a quantitative comparison of their efficacy in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives
Compound IDR Group/ModificationAssay% Inhibition of Edema (at 100 mg/kg)Reference
3a -CH₂-piperazinylCarrageenan-induced paw edema25.3
3b -CH₂-morpholinylCarrageenan-induced paw edema29.5
3c -CH₂-CH₂-piperazinylCarrageenan-induced paw edema33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]Carrageenan-induced paw edema52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]Carrageenan-induced paw edema45.1
3f -CH₂-CH₂-CH₂-morpholinylCarrageenan-induced paw edema38.0
Indomethacin Standard DrugCarrageenan-induced paw edema56.3
PS1 (20mg/kg) 5-acetamido-2-hydroxybenzoic acid derivativeAcetic acid-induced writhing52
PS1 (50mg/kg) 5-acetamido-2-hydroxybenzoic acid derivativeAcetic acid-induced writhing83
PS3 (20mg/kg) 5-acetamido-2-hydroxybenzoic acid derivativeAcetic acid-induced writhing74
PS3 (50mg/kg) 5-acetamido-2-hydroxybenzoic acid derivativeAcetic acid-induced writhing75
Table 2: Anticancer Activity of Benzoic Acid Derivatives
Compound IDDerivative TypeCell LineIC50 (µM)Reference
Compound 2 3,6-diphenyl-triazolo [3,4-b]thiadiazoleMCF-722.1
Compound 2 3,6-diphenyl-triazolo [3,4-b]thiadiazoleSaOS-219
Compound 2 3,6-diphenyl-triazolo [3,4-b]thiadiazoleK56215
Compound 14 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-715.6
Compound 2 (another study) 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-718.7
V7 Benzimidazole analogH10311.64
V7 Benzimidazole analogH31416.68
V7 Benzimidazole analogHCT11613.30
Benzoyl aryl benzimidazole Benzimidazole derivativeMCF-7, HepG2, HCT1160.06-0.5 µg/mL
Alkylsulfonyl 1H-benzo[d]imidazole Benzimidazole derivativeMCF-74.7-10.9
1,2,4-triazole benzimidazole Benzimidazole derivativeA5494.56
Benzimidazole-based carboxamide Benzimidazole derivativeSK-Mel-282.55-17.89
Table 3: Antimicrobial Activity of this compound Derivatives
Compound TypeTarget OrganismMIC (µg/mL)Reference
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidPlanktonic fungal cells15.6 - 62.5
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidPseudomonas aeruginosa31.5 - 250
Thioureides of 2-(4-methylphenoxymethyl)benzoic acidGram-positive bacteria62.5 - 1000
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the reaction of a substituted phenol with phthalide. The resulting this compound can then be converted to its acid chloride, which serves as a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters.

Step 1: Synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid A series of phenoxymethylbenzoic acid derivatives can be synthesized by reacting p-cresol with phthalide.

Step 2: Synthesis of 2-(4-methyl-phenoxymethyl)benzoyl chloride The resulting phenoxymethyl benzoic acid is converted into the corresponding acid chloride by reacting with thionyl chloride or cyanuric chloride.

Step 3: Synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid derivatives These phenoxymethyl benzoyl chlorides can then be reacted with various amines or alcohols to synthesize new amide or ester derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Derivatives Substituted_Phenol Substituted Phenol Acid This compound Substituted_Phenol->Acid Phthalide Phthalide Phthalide->Acid Acid_Chloride 2-(Phenoxymethyl)benzoyl Chloride Acid->Acid_Chloride Thionyl Chloride Amide_Derivative Amide Derivative Acid_Chloride->Amide_Derivative Ester_Derivative Ester Derivative Acid_Chloride->Ester_Derivative Amine Amine Amine->Amide_Derivative Alcohol Alcohol Alcohol->Ester_Derivative

Caption: Synthetic workflow for this compound derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Preparation: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Carrageenan_Assay_Workflow Animal_Prep Animal Preparation (Rats/Mice) Compound_Admin Compound Administration (Oral/IP) Animal_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection 1 hour post-administration Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement 0, 1, 2, 3, 4 hours Data_Analysis Calculate % Edema Inhibition Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method

This in vitro assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microplates: A 96-well microtiter plate is used. Each well is filled with a specific concentration of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A serial two-fold dilution of the compound is typically performed across the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 1.5 x 10^8 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism are also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Prep_Plates Prepare Microplates (96-well) Serial_Dilution Serial Dilution of Test Compound Prep_Plates->Serial_Dilution Inoculation Inoculate Microplates Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution method.

Anticancer Activity: MTT Assay

This in vitro colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation_Formazan Incubate (2-4 hours) for Formazan Formation MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT assay.

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with various biological targets and modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivatives 2-(Phenoxymethyl)benzoic Acid Derivatives Derivatives->COX2 Inhibition HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Repression Open_Chromatin->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Derivatives 2-(Phenoxymethyl)benzoic Acid Derivatives Derivatives->HDAC Inhibition HSD3A_Inhibition_Pathway DHT Dihydrotestosterone (DHT) HSD3A 3α-HSD DHT->HSD3A Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binding Androstanediol Androstanediol HSD3A->Androstanediol Metabolism Gene_Transcription Gene Transcription Androgen_Receptor->Gene_Transcription Activation Cell_Growth Cell Growth and Proliferation Gene_Transcription->Cell_Growth Derivatives 2-(Phenoxymethyl)benzoic Acid Derivatives Derivatives->HSD3A Inhibition

A Comprehensive Guide to the Chemical Identifiers of 2-(Phenoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical document provides a detailed overview of the key chemical identifiers for 2-(Phenoxymethyl)benzoic acid, a compound of interest in various scientific and research applications. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, offering a clear and concise summary of its structural notations.

Chemical Identifier Summary

The following table summarizes the standard chemical identifiers for this compound, facilitating easy reference and comparison.

Identifier TypeValue
IUPAC Name This compound[1]
SMILES C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O[1]
InChI InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)[1][2]
InChIKey YKNORODREYVARM-UHFFFAOYSA-N[1][2]
Molecular Formula C14H12O3[1][2]
Molecular Weight 228.24 g/mol [1]
CAS Registry Number 724-98-1[2]

Relationship between Chemical Identifiers

The diagram below illustrates the hierarchical relationship between the common name of the compound and its key structural identifiers. This visualization clarifies how the different notation systems are interconnected, starting from the human-readable name to the machine-readable standardized strings.

ChemicalIdentifiers This compound This compound SMILES SMILES This compound->SMILES Generates InChI InChI SMILES->InChI Can be converted to InChIKey InChIKey InChI->InChIKey Generates fixed-length

Caption: Logical flow from chemical name to standard identifiers.

This guide provides essential, standardized data for this compound, ensuring accuracy and consistency in scientific communication and data management. No experimental protocols are included as the requested information pertains to computational chemical identifiers.

References

The Genesis of a Key Moiety: A Technical Guide to the History and Synthesis of 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical context and synthetic routes for 2-(phenoxymethyl)benzoic acid, a significant chemical intermediate. While the definitive original synthesis publication remains elusive in readily available literature, the historical timeline of organic chemistry points to two primary methods that were likely instrumental in its initial preparation: the Williamson ether synthesis and the reaction of phthalide with phenols. This document details these key synthetic strategies, providing experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Historical Perspective and Plausible Original Synthesis

The late 19th and early 20th centuries were a period of immense discovery in synthetic organic chemistry. The development of fundamental reactions for forming carbon-oxygen bonds provided the groundwork for the synthesis of compounds like this compound. While a specific singular publication detailing its first synthesis is not readily apparent from available contemporary databases, two methods stand out as the most probable routes for its original preparation.

The Williamson ether synthesis , first reported in 1850, is a cornerstone of ether formation and represents a highly likely method for the initial synthesis of this compound. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of this compound, this would involve the reaction of a 2-carboxybenzyl halide with phenoxide or the reaction of a 2-halomethylbenzoate with phenoxide, followed by hydrolysis.

Concurrent with the development of ether synthesis, German chemists were extensively investigating the reactions of phthalic anhydride and its derivatives. Work by chemists such as Liebermann, and later Einhorn and Frey in the early 1900s, on the reactions of phthalides with phenols, suggests a second plausible route. This method involves the ring-opening of phthalide by a phenoxide ion to form the corresponding 2-(phenoxymethyl)benzoate, which is then acidified to yield the final product. Modern syntheses of derivatives of this compound frequently employ this strategy.[1]

Core Synthetic Methodologies

Two principal synthetic pathways are recognized for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials, desired scale, and overall efficiency.

Williamson Ether Synthesis

This classical method remains a versatile and widely used approach for the synthesis of ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a sodium phenoxide acts as the nucleophile, attacking an electrophilic 2-halomethylbenzoic acid derivative.

Phthalide Ring-Opening Reaction

This method offers a direct approach to the this compound scaffold by utilizing the reactivity of phthalide. The reaction is typically carried out under basic conditions where the phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of the phthalide lactone ring.[1][4]

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[5]
Molecular Weight 228.24 g/mol [5]
Melting Point 121-125 °C
Appearance White to off-white solid
CAS Number 724-98-1[5]
Typical Yield (Williamson) 70-85% (estimated)
Typical Yield (Phthalide) 45-60%[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

Materials:

  • 2-(Bromomethyl)benzoic acid

  • Phenol

  • Sodium hydroxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.1 eq) and stir until a clear solution of sodium phenoxide is formed.

  • Reaction: To the sodium phenoxide solution, add a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with diethyl ether to remove any unreacted phenol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis via Phthalide Ring-Opening

Materials:

  • Phthalide

  • Phenol

  • Sodium hydroxide

  • Xylene (or other high-boiling solvent)

  • Hydrochloric acid (1 M)

  • Ethanol

Procedure:

  • Preparation of Sodium Phenoxide: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (1.0 eq) and a suitable solvent such as xylene. Heat the mixture to 60-70°C and slowly add a solution of sodium hydroxide (1.1 eq) in water. Continue heating to azeotropically remove the water, forming anhydrous sodium phenoxide.

  • Reaction: To the suspension of sodium phenoxide, add phthalide (1.0 eq) portion-wise.

  • Reflux: Heat the reaction mixture to reflux (typically 130-140°C) and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water to dissolve the sodium salt of the product. Separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure compound.[1]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways and a general experimental workflow.

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide:w + NaOH naoh NaOH product This compound phenoxide->product:w + 2-(Bromomethyl)benzoic acid halide 2-(Bromomethyl)benzoic acid nabr NaBr h2o H₂O

Caption: Williamson Ether Synthesis Pathway.

Phthalide_Ring_Opening phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide:w + NaOH naoh NaOH intermediate Sodium 2-(phenoxymethyl)benzoate phenoxide->intermediate:w + Phthalide phthalide Phthalide product This compound intermediate->product:w + HCl hcl HCl nacl NaCl

Caption: Phthalide Ring-Opening Pathway.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction Under Reflux start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Solvent Removal, Extraction) monitoring->workup Proceed if complete acidification Acidification to Precipitate Product workup->acidification isolation Isolation (Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (MP, Spectroscopy) purification->analysis end End: Pure Product analysis->end

Caption: General Experimental Workflow.

References

Health and safety data sheet for 2-(Phenoxymethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-(Phenoxymethyl)benzoic acid (CAS No. 724-98-1). The information is compiled from various sources to ensure a thorough understanding of its properties, hazards, and handling procedures. This document is intended for professionals in research, and drug development who may handle or be exposed to this compound.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] It is characterized by a benzoic acid moiety substituted with a phenoxymethyl group.[1] While soluble in organic solvents, its solubility in water is limited.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 724-98-1[1][2][3][4][5][6]
Molecular Formula C14H12O3[1][2][3]
Molecular Weight 228.24 g/mol [2]
Appearance White to Orange to Green powder to crystal[4]
Melting Point 126.0 to 129.0 °C[4]
Synonyms α-Phenoxy-o-toluic Acid, 2-(Phenoxymethyl)Benzoate[1][4][5]

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2][3][5]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[2][3][5]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[2][3]
Hazardous to the aquatic environment, acute hazard-H400: Very toxic to aquatic life[2]

Pictograms:

alt text
alt text

Signal Word: Warning [5]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The hazard classifications are based on data from suppliers and aggregated sources. For context, data on the related compound, benzoic acid, indicates low acute toxicity. For instance, the oral LD50 of benzoic acid in rats is reported to be 1700 mg/kg. [7]However, direct extrapolation of this data to this compound is not scientifically valid and should be treated with caution.

Acute Effects:

  • Oral: Harmful if swallowed. [2]* Skin: Causes skin irritation. [2][3][5]* Eye: Causes serious eye irritation. [2][3][5]* Inhalation: May cause respiratory irritation. [2][3] Chronic Effects: No data is available on the chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided by suppliers are likely based on standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

For instance, skin and eye irritation potential are typically assessed using in vivo methods like the Draize test in rabbits, or increasingly, using validated in vitro alternatives. Acute oral toxicity is often determined through studies that establish the median lethal dose (LD50).

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse. [5]* If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. [5]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If swallowed: Call a doctor if you feel unwell. Rinse mouth. [8]

Handling and Storage

Handling:

  • Wash hands and face thoroughly after handling. [5]* Wear protective gloves and eye protection. [5]* Use in a well-ventilated area. [8]* Avoid breathing dust. [8] Storage:

  • Keep container tightly closed. [5]* Store in a cool and dark place. [5]* Store away from incompatible materials such as oxidizing agents. [5]

Ecological Information

Information on the environmental fate and effects of this compound is limited. The GHS classification indicates that it is very toxic to aquatic life. [2]Care should be taken to prevent its release into the environment.

Studies on the related compound, benzoic acid, show that it is biodegradable. [9][10]However, its presence in aquatic ecosystems can still have an impact. [11][12]The potential for bioaccumulation of this compound has not been determined.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of hazard identification and the recommended workflow for safe handling of this compound.

Hazard_Identification cluster_chemical This compound cluster_exposure Potential Exposure Routes cluster_hazard Identified Hazards Chemical Chemical Substance Oral Oral Chemical->Oral can lead to Dermal Dermal Chemical->Dermal can lead to Inhalation Inhalation Chemical->Inhalation can lead to Eye Eye Contact Chemical->Eye can lead to H302 Harmful if Swallowed Oral->H302 H315 Causes Skin Irritation Dermal->H315 H335 May Cause Respiratory Irritation Inhalation->H335 H319 Causes Serious Eye Irritation Eye->H319

Caption: Hazard Identification Flowchart for this compound.

Safe_Handling_Workflow Start Handling this compound Assess_Risks Assess Risks (Review SDS) Start->Assess_Risks PPE Wear Appropriate PPE (Gloves, Eye Protection) Assess_Risks->PPE Ventilation Ensure Adequate Ventilation Assess_Risks->Ventilation Handling_Procedure Perform Handling Procedure PPE->Handling_Procedure Ventilation->Handling_Procedure Spill_Emergency Spill or Emergency? Handling_Procedure->Spill_Emergency Cleanup Follow Spill Cleanup Protocol Spill_Emergency->Cleanup Yes Waste_Disposal Dispose of Waste Properly Spill_Emergency->Waste_Disposal No First_Aid Administer First Aid Cleanup->First_Aid First_Aid->Waste_Disposal Decontaminate Decontaminate Work Area & Wash Hands Waste_Disposal->Decontaminate End End of Procedure Decontaminate->End

Caption: Recommended Safe Handling Workflow.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the official Safety Data Sheet from the supplier before handling this chemical and adhere to all applicable safety regulations.

References

The Versatility of 2-(Phenoxymethyl)benzoic Acid Derivatives: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-(phenoxymethyl)benzoic acid derivatives. These compounds represent a valuable class of building blocks in modern organic synthesis, offering a versatile scaffold for the creation of diverse and biologically active molecules.

Introduction to this compound Derivatives

This compound and its analogs are aromatic carboxylic acids characterized by a phenoxymethyl substituent at the ortho position of the benzoic acid ring. This structural motif provides a unique combination of rigidity from the aromatic rings and conformational flexibility from the ether linkage, making it an attractive scaffold for interacting with biological targets. The presence of a carboxylic acid group allows for a wide range of chemical modifications, enabling the synthesis of large libraries of derivatives with diverse physicochemical properties and biological activities.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Synthesis of the Core Structure

Two primary methods for the synthesis of the this compound scaffold are the reaction of phenols with phthalide and the Williamson ether synthesis.

Method A: From Phenols and Phthalide

A common and efficient method involves the ring-opening of phthalide with a substituted phenoxide. This reaction is typically carried out by heating the phenol with phthalide in the presence of a base. For instance, reacting p-cresol with phthalide yields 2-(4-methyl-phenoxymethyl)benzoic acid.[1]

Method B: Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile route where a phenoxide is reacted with a 2-methylbenzoate derivative bearing a leaving group on the methyl substituent, or more commonly, a substituted phenol is reacted with a 2-carboxybenzyl halide.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a key handle for diversification. The most common derivatization strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with a variety of nucleophiles.

Formation of the Acid Chloride

The this compound can be converted to its corresponding acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.[1][2] This highly reactive intermediate is typically used in the subsequent step without further purification.

Synthesis of Amide and Sulfonamide Derivatives

The 2-(phenoxymethyl)benzoyl chloride readily reacts with primary or secondary amines to form a wide array of amide derivatives. Similarly, reaction with sulfonamides can yield N-acylsulfonamides. For example, various aminobenzenesulfonamides have been reacted with 2-(4-methyl-phenoxymethyl)benzoyl chloride to produce novel sulfonamide derivatives.[1]

Synthesis of Thioureides

Another important class of derivatives are the thioureides, which can be synthesized from the corresponding benzoyl isothiocyanate. The isothiocyanate is generated in situ from the benzoyl chloride and a thiocyanate salt, followed by reaction with a primary amine.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methyl-phenoxymethyl)benzoic Acid from p-Cresol and Phthalide[1]
  • A mixture of p-cresol and phthalide is heated in an appropriate solvent.

  • The reaction mixture is then cooled and acidified to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization.

Protocol 2: Synthesis of 2-(4-Ethyl-phenoxymethyl)benzoyl Chloride[2]
  • 2-(4-Ethyl-phenoxymethyl)benzoic acid is dissolved in an anhydrous solvent such as 1,2-dichloroethane.

  • Thionyl chloride is added dropwise to the solution at room temperature.

  • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives[1]
  • To a solution of 2-(phenoxymethyl)benzoyl chloride in a suitable solvent (e.g., acetone, DMF), an aminobenzenesulfonamide derivative is added.

  • A base, such as triethylamine, is added to the mixture to neutralize the HCl generated during the reaction.

  • The reaction is stirred at room temperature or gentle heating until completion.

  • The product is isolated by precipitation or extraction and purified by recrystallization.

Data Presentation

Table 1: Spectroscopic Data for this compound
Technique Key Data
¹H NMR Characteristic signals for the aromatic protons of both rings, a singlet for the benzylic methylene protons (-O-CH₂-), and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons, and the benzylic methylene carbon.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-O ether stretches.[1]
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.
Table 2: Biological Activity of this compound Derivatives
Derivative Type Biological Activity Quantitative Data (Example) Reference
ThioureidesAntimicrobial, AntifungalMIC ranging from 15.6 to 1000 µg/mL against various bacterial and fungal strains.[4]
SulfonamidesAntibacterialStructural analogs of p-aminobenzoic acid (PABA), suggesting potential inhibition of dihydropteroate synthetase.[1]
Benzamides (related)Anti-inflammatoryInhibition of carrageenan-induced paw edema in rats.[5]

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Reactive Intermediate cluster_derivatives Derivative Synthesis Phenol Phenol This compound This compound Phenol->this compound + Phthalide / Base Phthalide Phthalide 2-(Phenoxymethyl)benzoyl Chloride 2-(Phenoxymethyl)benzoyl Chloride This compound->2-(Phenoxymethyl)benzoyl Chloride + SOCl₂ or Cyanuric Chloride Metal Complexes Metal Complexes This compound->Metal Complexes + Metal Salt Amides Amides 2-(Phenoxymethyl)benzoyl Chloride->Amides + R₂NH Sulfonamides Sulfonamides 2-(Phenoxymethyl)benzoyl Chloride->Sulfonamides + RSO₂NH₂ Thioureides Thioureides 2-(Phenoxymethyl)benzoyl Chloride->Thioureides 1. KSCN 2. RNH₂

Caption: General synthetic workflow for this compound derivatives.

Proposed Anti-inflammatory Signaling Pathway

Based on the structural similarity to salicylates, a proposed mechanism of action for the anti-inflammatory effects of some this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism via cyclooxygenase (COX) inhibition.

Applications in Drug Discovery and Organic Synthesis

Derivatives of this compound have shown promise in several areas of drug discovery.

  • Antimicrobial Agents: Thioureide and sulfonamide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4] The sulfonamides, as structural analogs of PABA, are particularly interesting as potential inhibitors of folate biosynthesis in microorganisms.[1]

  • Anti-inflammatory Agents: The structural resemblance to known anti-inflammatory drugs like salicylates suggests that these compounds could be valuable leads for the development of new anti-inflammatory agents, potentially acting through the inhibition of COX enzymes.[5][6]

  • Anticancer Research: While specific studies on this compound derivatives are limited, the broader class of benzoic acid derivatives has been investigated for anticancer properties, with some compounds showing the ability to inhibit histone deacetylases (HDACs) or act as tyrosinase inhibitors.[7][8]

  • Building Blocks in Organic Synthesis: Beyond their biological activities, the bifunctional nature of these molecules makes them useful as building blocks for the synthesis of more complex molecular architectures, including macrocycles and polymers.

Conclusion

This compound and its derivatives constitute a class of compounds with significant potential in both medicinal chemistry and organic synthesis. The straightforward and versatile synthetic routes to this scaffold, coupled with the diverse biological activities of its derivatives, make it a compelling area for further research and development. This guide provides a foundational understanding for scientists to explore the rich chemistry and potential applications of these valuable building blocks.

References

Methodological & Application

Synthesis of 2-(Phenoxymethyl)benzoic Acid from Phthalide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(phenoxymethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves the nucleophilic ring-opening of phthalide with phenol under basic conditions. This method offers a straightforward and efficient route to the desired product.

Reaction Principle

The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution. Sodium hydroxide deprotonates phenol to form the more nucleophilic sodium phenoxide. The phenoxide then attacks the electrophilic carbonyl carbon of the phthalide lactone ring. This results in the opening of the ring to form the sodium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, reagent, and the expected product.

PropertyPhthalide (Reactant)Phenol (Reagent)This compound (Product)
Molecular Formula C₈H₆O₂C₆H₆OC₁₄H₁₂O₃
Molar Mass 134.13 g/mol 94.11 g/mol 228.24 g/mol
Appearance White solidWhite crystalline solidWhite to off-white solid
Melting Point 71-74 °C40.5 °C148-151 °C
Boiling Point 290 °C181.7 °CDecomposes
Solubility Soluble in hot water, alcohol, etherSoluble in water, alcohol, etherSoluble in acetone, ethanol; sparingly soluble in water

Experimental Protocol

Materials:

  • Phthalide

  • Phenol

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.71 g (0.05 mol) of phenol in 100 mL of 95% ethanol.

    • To this solution, carefully add a solution of 2.00 g (0.05 mol) of sodium hydroxide in 20 mL of deionized water.

    • Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium phenoxide.

  • Reaction with Phthalide:

    • To the sodium phenoxide solution, add 6.71 g (0.05 mol) of phthalide.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 500 mL beaker and reduce the volume of the solvent by approximately half using a rotary evaporator or by gentle heating on a hot plate in a fume hood.

    • Cool the concentrated solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with two portions of 20 mL of cold deionized water to remove any inorganic salts.

    • For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70 °C.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents Phthalide Phthalide Product This compound Phthalide->Product Phenol Phenol Phenol->Product NaOH 1. NaOH, Ethanol/H₂O NaOH->Product HCl 2. HCl (aq) HCl->Product

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow A 1. Dissolve Phenol in Ethanol Add NaOH solution B 2. Add Phthalide A->B Formation of Sodium Phenoxide C 3. Reflux for 4-6 hours B->C D 4. Cool and Concentrate C->D E 5. Acidify with HCl to pH 2-3 D->E Precipitation F 6. Filter Crude Product E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Filter and Dry Purified Product G->H I 9. Characterize Product H->I

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for the NMR Spectral Interpretation of 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(phenoxymethyl)benzoic acid. The information enclosed is intended to assist in the structural elucidation and purity assessment of this compound, which is a valuable building block in various chemical and pharmaceutical applications.

Introduction

This compound is an organic compound featuring a benzoic acid moiety substituted at the ortho position with a phenoxymethyl group. The interpretation of its NMR spectra is crucial for confirming its chemical structure. This guide presents the expected chemical shifts and coupling patterns for both ¹H and ¹³C NMR, alongside a standardized protocol for sample preparation and data acquisition.

Predicted NMR Data

Due to the complex substitution pattern, the aromatic regions of the NMR spectra are expected to show intricate splitting patterns. The predicted chemical shifts are based on the analysis of related benzoic acid derivatives and general principles of NMR spectroscopy.[1][2][3][4][5]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is anticipated to display signals corresponding to the carboxylic acid proton, the methylene protons of the linker, and the aromatic protons of the two distinct phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Benzoic Ring (H3-H6)7.20 - 8.10Multiplet4H
Methylene (-CH₂-)5.20 - 5.40Singlet2H
Phenoxy Ring (H'2-H'6)6.90 - 7.40Multiplet5H

Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to second-order effects and overlapping signals.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of both rings.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)168.0 - 173.0
Benzoic Ring (C1)138.0 - 142.0
Benzoic Ring (C2)155.0 - 158.0
Benzoic Ring (C3-C6)120.0 - 134.0
Methylene (-CH₂-)65.0 - 70.0
Phenoxy Ring (C'1)157.0 - 160.0
Phenoxy Ring (C'2-C'6)114.0 - 130.0

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis and the typical parameters for data acquisition.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[6]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6] Modern NMR instruments often use the residual solvent peak as a secondary reference.

2. ¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A sweep width of -2 to 14 ppm is appropriate.

3. ¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) is standard.

  • Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of 0 to 200 ppm is typical for organic molecules.

Structural and Relational Diagrams

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the logical relationship between the different proton signals.

structure cluster_benzoic Benzoic Acid Moiety cluster_linker Methylene Linker cluster_phenoxy Phenoxy Moiety C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 C8 C8 (-CH2-) C2->C8 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O C7->O1 O2 OH C7->O2 H8a H8a C8->H8a H8b H8b C8->H8b O3 O C8->O3 C1_prime C'1 C1_prime->O3 C2_prime C'2 C1_prime->C2_prime C3_prime C'3 C2_prime->C3_prime H2_prime H'2 C2_prime->H2_prime C4_prime C'4 C3_prime->C4_prime H3_prime H'3 C3_prime->H3_prime C5_prime C'5 C4_prime->C5_prime H4_prime H'4 C4_prime->H4_prime C6_prime C'6 C5_prime->C6_prime H5_prime H'5 C5_prime->H5_prime C6_prime->C1_prime H6_prime H'6 C6_prime->H6_prime

Caption: Chemical structure of this compound with atom numbering for NMR correlation.

proton_correlation COOH Carboxylic Acid Proton (δ 10.0-13.0 ppm) CH2 Methylene Protons (δ 5.2-5.4 ppm) Benzoic_H Benzoic Protons (δ 7.2-8.1 ppm) Phenoxy_H Phenoxy Protons (δ 6.9-7.4 ppm) Structure This compound Structure->COOH -COOH Structure->CH2 -CH2- Structure->Benzoic_H Benzoic Ring Structure->Phenoxy_H Phenoxy Ring

Caption: Logical relationship between proton signals and the molecular structure.

Interpretation of Spectra

  • ¹H NMR: The downfield singlet between 10-13 ppm is characteristic of a carboxylic acid proton.[7][8] The singlet around 5.2-5.4 ppm corresponds to the two methylene protons, which are chemically equivalent and do not show coupling to other protons. The aromatic region will contain a complex set of multiplets. The protons on the benzoic acid ring are generally more deshielded (further downfield) than those on the phenoxy ring due to the electron-withdrawing effect of the carboxylic acid group.

  • ¹³C NMR: The signal for the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically above 168 ppm.[5][8] The carbon of the methylene linker will appear in the range of 65-70 ppm, characteristic for a carbon attached to an oxygen atom in an ether linkage.[9] The aromatic region will show a number of signals corresponding to the non-equivalent carbons of the two phenyl rings. The carbon atoms directly attached to oxygen (C2 and C'1) will be shifted further downfield compared to the other aromatic carbons.

By comparing the acquired experimental data with the predicted values and understanding the characteristic chemical shifts of the functional groups, a confident structural confirmation of this compound can be achieved. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals if required.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-(Phenoxymethyl)benzoic acid. The described reverse-phase HPLC method provides a reliable and reproducible approach for quality control and stability testing in pharmaceutical development and research settings.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method for its purity assessment is essential. This document provides a detailed protocol for a reverse-phase HPLC method suitable for this purpose.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties, particularly its acidic nature and hydrophobicity as indicated by the octanol-water partition coefficient (logP), is crucial for developing an effective HPLC separation method.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₄H₁₂O₃[3]
Molecular Weight228.24 g/mol [3]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in organic solvents, limited water solubility[1]
logP (octanol/water)2.964[2]
CAS Number724-98-1[3]

HPLC Method for Purity Analysis

The recommended method utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity.[4][5] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of this compound, leading to improved peak shape and retention.[6]

Chromatographic Conditions

A summary of the HPLC instrument parameters and chromatographic conditions is provided in Table 2.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 3
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm
Run Time 25 minutes
Gradient Elution Program

A gradient elution is recommended to ensure the separation of this compound from potential impurities with a wide range of polarities.

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
152080
202080
226040
256040

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is recommended.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to identify the retention time of this compound.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Reagent & Solution Preparation B HPLC System Setup & Equilibration A->B C System Suitability Test B->C D Blank Injection (Diluent) C->D Pass E Standard Injection D->E F Sample Injection E->F G Data Acquisition F->G H Data Analysis (Purity Calculation) G->H I Report Generation H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method is a reliable and robust approach for the purity analysis of this compound. The method is specific, and the use of a gradient elution allows for the effective separation of the main component from potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory.

References

Anwendungshinweise und Protokolle: Derivatisierung von 2-(Phenoxymethyl)benzoesäure zur Prüfung der antimikrobiellen Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese und das Screening von Derivaten der 2-(Phenoxymethyl)benzoesäure auf ihre antimikrobielle Wirksamkeit. Der Fokus liegt auf der Umwandlung der Carbonsäuregruppe in verschiedene funktionelle Gruppen, um die biologische Aktivität zu modulieren. Die hier beschriebenen Methoden sind auf die Synthese von Amiden, Estern und insbesondere Thioharnstoffen ausgelegt, für die spezifische antimikrobielle Aktivitätsdaten vorgestellt werden.

Einleitung

Die Suche nach neuen antimikrobiellen Wirkstoffen ist aufgrund der zunehmenden Resistenz von Krankheitserregern gegen etablierte Antibiotika von entscheidender Bedeutung. Die Modifikation bekannter Molekülgerüste ist eine bewährte Strategie in der medizinischen Chemie, um neue Leitstrukturen zu identifizieren. 2-(Phenoxymethyl)benzoesäure stellt ein vielversprechendes Grundgerüst dar. Durch die Derivatisierung der Carbonsäuregruppe können die lipophilen und elektronischen Eigenschaften des Moleküls gezielt verändert werden, was zu einer verbesserten antimikrobiellen Aktivität und einem modifizierten Wirkungsspektrum führen kann.

Experimentelle Protokolle

Die Derivatisierung erfolgt typischerweise in einem mehrstufigen Prozess, beginnend mit der Aktivierung der Carbonsäure, gefolgt von der Umsetzung mit einem geeigneten Nukleophil.

Synthese von 2-(Phenoxymethyl)benzoylchlorid (Säurechlorid-Zwischenprodukt)

Die Umwandlung der Carbonsäure in das reaktivere Säurechlorid ist ein entscheidender erster Schritt für die anschließende Synthese von Amiden, Estern und anderen Derivaten.

Materialien:

  • 2-(Phenoxymethyl)benzoesäure (oder ein substituiertes Analogon, z. B. 2-(4-Methylphenoxymethyl)benzoesäure)

  • Thionylchlorid (SOCl₂)

  • Wasserfreies 1,2-Dichlorethan

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

Protokoll:

  • Lösen Sie 2-(Phenoxymethyl)benzoesäure in wasserfreiem 1,2-Dichlorethan in einem Rundkolben.

  • Geben Sie langsam einen Überschuss an Thionylchlorid (typischerweise 2-3 Äquivalente) unter Rühren hinzu.

  • Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung für 2-3 Stunden unter Rückfluss.[1][2] Die Reaktion sollte unter einem Abzug durchgeführt werden, da gasförmiges HCl und SO₂ entstehen.

  • Nach Abschluss der Reaktion (kann mittels DC oder dem Ausbleiben von Gasentwicklung verfolgt werden), destillieren Sie das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck ab.

  • Das zurückbleibende rohe 2-(Phenoxymethyl)benzoylchlorid wird typischerweise ohne weitere Aufreinigung direkt in der nächsten Stufe eingesetzt.[1][2]

Synthese von 2-(Phenoxymethyl)benzoesäure-Derivaten

Das Säurechlorid kann nun mit verschiedenen Nukleophilen umgesetzt werden.

  • Lösen Sie das rohe 2-(Phenoxymethyl)benzoylchlorid in einem geeigneten wasserfreien Lösungsmittel (z. B. Dichlormethan, THF).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Geben Sie langsam eine Lösung des gewünschten primären oder sekundären Amins (1 Äquivalent) und einer Base (z. B. Triethylamin oder Pyridin, 1.1 Äquivalente) in demselben Lösungsmittel hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 2-12 Stunden, bis die Reaktion abgeschlossen ist.

  • Führen Sie eine wässrige Aufarbeitung durch: Waschen Sie die organische Phase nacheinander mit verdünnter HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Umkristallisation oder Säulenchromatographie.

  • Lösen Sie das rohe 2-(Phenoxymethyl)benzoylchlorid in einem geeigneten wasserfreien Lösungsmittel (z. B. Dichlormethan, Pyridin).

  • Geben Sie den gewünschten Alkohol (1-1.2 Äquivalente) hinzu. Wenn kein säurebindendes Lösungsmittel wie Pyridin verwendet wird, fügen Sie eine Base wie Triethylamin hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur, bis die Reaktion abgeschlossen ist (Überwachung mittels DC).

  • Führen Sie eine wässrige Aufarbeitung wie in Protokoll 2.2.1 beschrieben durch.

  • Reinigen Sie das Rohprodukt mittels Umkristallisation oder Säulenchromatographie.

Dieses Protokoll beschreibt die Synthese von N-Aryl-N'-[2-(4-methylphenoxymethyl)benzoyl]thioharnstoffen, die eine signifikante antimikrobielle Aktivität gezeigt haben.[2][3][4]

Zusätzliche Materialien:

  • Ammoniumthiocyanat (NH₄SCN)

  • Verschiedene primäre aromatische Amine

  • Wasserfreies Aceton

Protokoll:

  • Lösen Sie das rohe 2-(4-Methylphenoxymethyl)benzoylchlorid in wasserfreiem Aceton.

  • Geben Sie festes Ammoniumthiocyanat hinzu und erhitzen Sie die Mischung für eine Stunde unter Rückfluss, um das 2-(4-Methylphenoxymethyl)benzoylisothiocyanat in situ zu erzeugen.[1][2]

  • Kühlen Sie die Reaktionsmischung ab und geben Sie eine Lösung des entsprechenden primären aromatischen Amins in wasserfreiem Aceton hinzu.

  • Erhitzen Sie die Mischung für weitere 2-4 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktion ab und gießen Sie sie in kaltes Wasser, um das Produkt auszufällen.

  • Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Gemisch).

Protokoll zur Bestimmung der antimikrobiellen Aktivität

Die Bestimmung der minimalen Hemmkonzentration (MHK) ist eine quantitative Methode zur Evaluierung der antimikrobiellen Wirksamkeit. Die Bouillon-Mikrodilutionsmethode in 96-Well-Platten ist hierfür ein Standardverfahren.[2][3]

Materialien:

  • Synthetisierte Derivate

  • Testmikroorganismen (z. B. Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Steriles Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, YPG-Medium für Hefen)

  • Sterile 96-Well-Mikrotiterplatten

  • Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) zum Lösen der Substanzen

  • Inkubator

Protokoll:

  • Vorbereitung der Testlösungen: Lösen Sie die synthetisierten Verbindungen in DMF oder DMSO, um eine Stammlösung (z. B. 1000 µg/mL) herzustellen.[2]

  • Serielle Verdünnung: Geben Sie in die Wells einer 96-Well-Platte jeweils 100 µL des Nährmediums. Fügen Sie 100 µL der Substanz-Stammlösung in die erste Vertiefung der Reihe hinzu. Mischen Sie gut und übertragen Sie 100 µL in die nächste Vertiefung. Wiederholen Sie diesen Vorgang, um eine serielle zweifache Verdünnungsreihe zu erhalten.

  • Inokulum-Vorbereitung: Stellen Sie eine Suspension des Testmikroorganismus her und passen Sie deren Dichte an den McFarland-Standard 0,5 an (entspricht ca. 1,5 x 10⁸ KBE/mL).[2] Verdünnen Sie diese Suspension weiter, um die endgültige Inokulumgröße im Well (typischerweise 5 x 10⁵ KBE/mL) zu erreichen.

  • Inokulation: Geben Sie in jedes Well (außer der Negativkontrolle) eine definierte Menge des vorbereiteten Inokulums.

  • Kontrollen: Führen Sie eine Positivkontrolle (Medium mit Inokulum, ohne Testsubstanz) und eine Negativkontrolle (Medium ohne Inokulum) mit.

  • Inkubation: Inkubieren Sie die Platten bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z. B. 37 °C für die meisten Bakterien) für 18-24 Stunden.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.[3]

Datenpräsentation

Die antimikrobielle Aktivität von N-Aryl-N'-[2-(4-methylphenoxymethyl)benzoyl]thioharnstoff-Derivaten wird als minimale Hemmkonzentration (MHK) in µg/mL angegeben. Die folgenden Tabellen fassen repräsentative Daten zusammen.

Tabelle 1: Antimikrobielle Aktivität (MHK in µg/mL) gegen grampositive Bakterien

Verbindung (Substituent am Arylamin)Staphylococcus aureusBacillus subtilis
4-Fluorphenyl125250
4-Chlorphenyl62.5125
4-Bromphenyl62.562.5
4-Iodphenyl125125
4-Nitrophenyl250500
4-Methylphenyl5001000

Tabelle 2: Antimikrobielle Aktivität (MHK in µg/mL) gegen gramnegative Bakterien und Pilze

Verbindung (Substituent am Arylamin)Pseudomonas aeruginosaCandida albicansAspergillus niger
4-Fluorphenyl12531.2562.5
4-Chlorphenyl62.515.631.25
4-Bromphenyl31.2515.615.6
4-Iodphenyl62.531.2562.5
4-Nitrophenyl25062.5125
4-Methylphenyl>500125250

Daten sind repräsentativ und basieren auf Ergebnissen für strukturell verwandte Thioharnstoff-Derivate.[2][3][5]

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe für die Synthese und das Screening.

Synthesis_Workflow cluster_activation 1. Aktivierung cluster_derivatization 2. Derivatisierung A 2-(Phenoxymethyl)benzoesäure B 2-(Phenoxymethyl)benzoylchlorid A->B + SOCl₂ C Amide B->C + R₂NH D Ester B->D + R-OH E Thioharnstoffe B->E + NH₄SCN + Ar-NH₂

Abbildung 1: Allgemeiner Syntheseworkflow für Derivate der 2-(Phenoxymethyl)benzoesäure.

Screening_Workflow A Synthetisierte Derivate B Herstellung von Stammlösungen A->B C Serielle Verdünnung in 96-Well-Platte B->C D Inokulation mit Mikroorganismen C->D E Inkubation (18-24h) D->E F Visuelle Auswertung des Wachstums E->F G Bestimmung der MHK F->G

Abbildung 2: Workflow für das antimikrobielle Screening mittels Bouillon-Mikrodilution.

References

Application Notes and Protocols: Synthesis of Doxepin Utilizing 2-(Phenoxymethyl)benzoic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Doxepin, a tricyclic antidepressant, using 2-(phenoxymethyl)benzoic acid as a crucial intermediate. The synthesis involves a multi-step process commencing with the formation of this compound, followed by an intramolecular Friedel-Crafts acylation to construct the core dibenzo[b,e]oxepin-11(6H)-one structure. Subsequent reaction with a Grignard reagent and dehydration introduces the characteristic N,N-dimethylaminopropylidene side chain, yielding the final active pharmaceutical ingredient. This document outlines the detailed methodologies for these key transformations, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for enhanced clarity.

Introduction

Doxepin is a well-established tricyclic antidepressant and anxiolytic agent. Its synthesis relies on the efficient construction of the central dibenzo[b,e]oxepine ring system. A key strategic approach to this core structure involves the use of this compound as a readily accessible intermediate. This document details the synthetic route from this intermediate to Doxepin hydrochloride, providing researchers and drug development professionals with practical protocols and comparative data to support their work in medicinal chemistry and process development.

Synthesis Pathway Overview

The overall synthetic pathway can be logically divided into three main stages:

  • Stage 1: Synthesis of this compound. This initial step involves the reaction of a phenoxide with phthalide.

  • Stage 2: Cyclization to Dibenzo[b,e]oxepin-11(6H)-one. The synthesized benzoic acid derivative undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone.

  • Stage 3: Introduction of the Side Chain and Formation of Doxepin. The ketone is reacted with a Grignard reagent, followed by dehydration and salt formation to yield the final Doxepin hydrochloride.

Doxepin_Synthesis_Overview Start Phenol + Phthalide Intermediate1 This compound Start->Intermediate1 Stage 1: Williamson Ether Synthesis Intermediate2 Dibenzo[b,e]oxepin-11(6H)-one Intermediate1->Intermediate2 Stage 2: Intramolecular Friedel-Crafts Acylation Intermediate3 Tertiary Alcohol Intermediate Intermediate2->Intermediate3 Stage 3a: Grignard Reaction End Doxepin Hydrochloride Intermediate3->End Stage 3b: Dehydration & Salt Formation

Caption: Overall synthetic workflow for Doxepin synthesis.

Experimental Protocols

Stage 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from phenol and phthalide.

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Xylene

  • Phthalide

  • 10% Potassium hydroxide solution

  • 1M Hydrochloric acid (HCl)

  • Isopropanol

  • Water

Procedure:

  • A solution of phenol (0.05 mol) in 30 mL of xylene is placed in a round-bottomed flask equipped with a Dean-Stark apparatus.

  • Potassium hydroxide (0.055 mol) is added, and the mixture is refluxed to azeotropically remove the water, leading to the precipitation of potassium phenoxide.

  • Phthalide (0.05 mol) is then added to the mixture, and reflux is continued until the reaction mixture solidifies.

  • The solidified mass is dissolved by heating with a 10% potassium hydroxide solution and then diluted with 50 mL of water.

  • The aqueous phase is separated and acidified to a pH of 3 with a 1M hydrochloric acid solution, resulting in the precipitation of this compound.

  • The precipitate is collected by filtration and recrystallized from a water/isopropanol mixture (1:3) to yield the purified product.[1]

Stage 2: Synthesis of Dibenzo[b,e]oxepin-11(6H)-one

This stage involves the intramolecular Friedel-Crafts cyclization of this compound to form the tricyclic ketone.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane

  • 5% Hydrochloric acid

Procedure:

  • This compound (0.02 mol) is refluxed with an excess of thionyl chloride for 3 hours to form the corresponding acid chloride. The excess thionyl chloride and solvent are then removed under reduced pressure. The crude acid chloride is used directly in the next step.

  • A suspension of anhydrous aluminum chloride (0.02 mol) in 15 mL of 1,2-dichloroethane is cooled to 0-5°C.

  • The crude benzoic acid chloride, dissolved in 25 mL of 1,2-dichloroethane, is added portion-wise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C.

  • After the addition is complete, the reaction mixture is stirred at 5-20°C for one hour, and then for an additional hour at 20°C.

  • The reaction mixture is then carefully poured into a 5% hydrochloric acid solution to quench the reaction and precipitate the product.

  • The resulting dibenzo[b,e]oxepin-11(6H)-one is collected and purified.

Friedel_Crafts_Acylation_Workflow cluster_0 Acid Chloride Formation cluster_1 Cyclization A This compound B Add Thionyl Chloride A->B C Reflux for 3 hours B->C D Remove excess SOCl₂ C->D E Crude Acid Chloride D->E H Add Acid Chloride solution E->H Use immediately F Suspend AlCl₃ in 1,2-dichloroethane G Cool to 0-5°C F->G G->H I Stir at 5-20°C, then 20°C H->I J Quench with 5% HCl I->J K Dibenzo[b,e]oxepin-11(6H)-one J->K

Caption: Experimental workflow for the Friedel-Crafts acylation.
Stage 3: Synthesis of Doxepin Hydrochloride

This final stage describes the introduction of the N,N-dimethylaminopropyl side chain via a Grignard reaction, followed by dehydration and salt formation.

Materials:

  • Dibenzo[b,e]oxepin-11(6H)-one

  • Magnesium turnings

  • 3-Chloro-N,N-dimethylpropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Methyl iodide (as initiator)

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • Grignard Reagent Preparation: In a dry reaction vessel, activate magnesium turnings with iodine and a few drops of methyl iodide in a small amount of THF and toluene at 65°C for 30 minutes.

  • Slowly add a solution of 3-chloro-N,N-dimethylpropylamine (0.03 mol) in toluene (15 mL) to the activated magnesium.

  • Grignard Reaction: After 30 minutes, add a solution of dibenzo[b,e]oxepin-11(6H)-one (0.02 mol) in 10 mL of toluene. The reaction mixture is maintained at 65°C for 2 hours.

  • Dehydration and Salt Formation: Slowly add concentrated hydrochloric acid (20 mL) over 30 minutes and stir for 1 hour.

  • Separate the organic phase and extract the aqueous phase with diethyl ether. The combined organic phases are then processed to isolate Doxepin, which is subsequently converted to its hydrochloride salt. Good yields (around 89%) can be achieved when the amount of THF in toluene is approximately 5%.[2]

Data Presentation

The following tables summarize the quantitative data for the key steps in the Doxepin synthesis.

Table 1: Synthesis of this compound Derivatives

Starting PhenolProductYield (%)Reference
PhenolThis compound49[1]
p-Methylphenol2-[(4-Methylphenoxy)methyl]benzoic acidNot specified[1]

Table 2: Synthesis of Doxepin and its Hydrochloride Salt

Reaction StepStarting MaterialProductYield (%)Purity (%)Reference
Grignard Reaction & DehydrationDibenzo[b,e]oxepin-11(6H)-oneDoxepin96>99 (HPLC)[3]
Salt FormationDoxepinDoxepin Hydrochloride85>98 (HPLC)[3]
Alternative Salt FormationDoxepinDoxepin Hydrochloride87>98 (HPLC)[3]

Signaling Pathways and Logical Relationships

The synthesis of Doxepin from this compound is a linear sequence of chemical transformations. The logical relationship between the key intermediates is depicted in the following diagram.

Doxepin_Logical_Pathway cluster_input Starting Materials Phthalide Phthalide Intermediate_1 This compound Phthalide->Intermediate_1 Williamson Ether Synthesis Phenol Phenol Phenol->Intermediate_1 Williamson Ether Synthesis Intermediate_2 Dibenzo[b,e]oxepin-11(6H)-one Intermediate_1->Intermediate_2 Friedel-Crafts Acylation Intermediate_3 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine (Doxepin) Intermediate_2->Intermediate_3 Grignard Reaction & Dehydration Final_Product Doxepin Hydrochloride Intermediate_3->Final_Product Salt Formation

Caption: Logical progression of intermediates in Doxepin synthesis.

Conclusion

The use of this compound as an intermediate provides a reliable and well-documented pathway for the synthesis of Doxepin. The protocols and data presented in these application notes offer a solid foundation for researchers and professionals in the field of pharmaceutical development. The provided methodologies can be optimized and scaled to meet specific research and production needs. Careful control of reaction conditions at each stage is critical to ensure high yields and purity of the final Doxepin hydrochloride product.

References

Application Note: Synthesis of 2-(Phenoxymethyl)benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Phenoxymethyl)benzoyl chloride is a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive acyl chloride group, allows for a variety of subsequent chemical transformations. This application note provides a detailed protocol for the synthesis of 2-(phenoxymethyl)benzoyl chloride from its corresponding carboxylic acid using thionyl chloride.

Principle of the Reaction

The synthesis of 2-(phenoxymethyl)benzoyl chloride is achieved through the conversion of the carboxylic acid group of 2-(phenoxymethyl)benzoic acid into an acyl chloride. This transformation is a classic example of a nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[1][2][3] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, a chlorosulfite intermediate.[2] Subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][4]

Experimental Protocol

Materials and Reagents

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent like toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to the flask to dissolve or suspend the starting material.[5] The use of an anhydrous solvent is crucial as thionyl chloride reacts violently with water.[6][7]

  • Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride to the reaction mixture. A molar excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux using a heating mantle and stir for a period sufficient to complete the reaction (typically 1-3 hours).[8] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent and Solvent: Remove the excess thionyl chloride and the solvent by distillation under reduced pressure using a rotary evaporator.[5] It is important to use a trap to capture the corrosive vapors.

  • Product Isolation: The resulting crude 2-(phenoxymethyl)benzoyl chloride is often used directly in the next synthetic step without further purification.[5] If a higher purity is required, vacuum distillation can be performed.

Data Presentation

ParameterValue/RangeNotes
Starting Material This compound-
Reagent Thionyl chloride (SOCl₂)Molar excess
Solvent Anhydrous 1,2-dichloroethane[5]
Reaction Temperature RefluxBoiling point of 1,2-dichloroethane is ~83 °C
Reaction Time 1 - 3 hoursMonitor for cessation of gas evolution
Product 2-(Phenoxymethyl)benzoyl chloride-
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Gaseous

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [6][7] Handle it with extreme care in a well-ventilated chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • The reaction produces toxic and corrosive gases (HCl and SO₂).[4] Ensure the reaction is performed in a fume hood and consider using a gas trap.

  • In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[6][10]

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start setup Combine this compound and anhydrous solvent in a flask start->setup add_socl2 Add excess Thionyl Chloride (SOCl₂) setup->add_socl2 reflux Reflux for 1-3 hours add_socl2->reflux cool Cool to Room Temperature reflux->cool evaporate Remove excess SOCl₂ and solvent via rotary evaporation cool->evaporate product Crude 2-(Phenoxymethyl)benzoyl chloride evaporate->product end End Product product->end

Caption: Workflow for the synthesis of 2-(Phenoxymethyl)benzoyl chloride.

References

Application Note: FT-IR Analysis for the Confirmation of Functional Groups in 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the use of Fourier-Transform Infrared (FT-IR) spectroscopy to identify and confirm the characteristic functional groups present in 2-(Phenoxymethyl)benzoic acid. This technique offers a rapid, non-destructive, and reliable method for structural verification, which is crucial in pharmaceutical research and organic synthesis. The key vibrational modes of the carboxylic acid, ether, and aromatic moieties are discussed, and their expected absorption frequencies are summarized.

Introduction

This compound (CAS 724-98-1) is an organic compound featuring a benzoic acid core linked to a phenoxy group via a methylene bridge.[1][2][3] Its structure, containing a carboxylic acid, an ether linkage, and two aromatic rings, makes it a valuable molecule in medicinal chemistry and materials science. Verifying the chemical structure and the presence of these key functional groups is a critical step in quality control and drug development processes.

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[4] This document outlines a standard operating procedure for the analysis of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The energy required for these vibrations is quantized, resulting in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint." The primary functional groups in this compound—carboxylic acid (-COOH), ether (C-O-C), and aromatic rings (C=C)—exhibit distinct and identifiable absorption bands.

Experimental Protocol

This protocol describes the analysis of a solid sample of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample: High-purity, solid this compound.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

3.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. Wipe the crystal with a lint-free tissue dampened with isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from ambient air (e.g., CO₂ and water vapor).

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

3.3. Data Acquisition

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (to ensure a good signal-to-noise ratio)

  • Data Format: Absorbance

3.4. Data Analysis

  • The instrument software will perform a Fourier transform on the interferogram to generate the spectrum.

  • The previously collected background spectrum is automatically subtracted from the sample spectrum.

  • Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Identify the wavenumbers of the major absorption peaks and compare them to the expected values for the functional groups in this compound.

Expected Results and Discussion

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its molecular structure. These are summarized in the table below.

Table 1: Summary of Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300–2500O–H StretchCarboxylic AcidBroad, Strong
3100–3000C–H StretchAromatic RingMedium, Sharp
2960–2850C–H StretchMethylene (-CH₂)Medium, Sharp
1725–1680C=O StretchCarboxylic Acid (Aromatic)Strong, Sharp
1600–1450C=C StretchAromatic Ring (in-ring)Medium-Strong
1440–1395O–H BendCarboxylic AcidMedium
1320–1210C–O StretchCarboxylic AcidStrong
1300–1200C–O–C Asymmetric StretchAromatic EtherStrong
1150–1050C–O–C Symmetric StretchAromatic EtherStrong
900–675C–H Out-of-Plane BendAromatic RingStrong

Key Spectral Features:

  • Carboxylic Acid: The most prominent feature will be a very broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O–H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[5][6] This broad peak often overlaps with the sharper aromatic and aliphatic C-H stretching bands.[7] The presence of a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the carboxylic acid group.[4][8]

  • Aromatic Ether: The presence of the ether linkage is confirmed by strong C–O–C stretching bands. For an aromatic ether, two distinct bands are typically observed: an asymmetric stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1150-1050 cm⁻¹.[9][10]

  • Aromatic Rings: The presence of the two benzene rings is indicated by C–H stretching vibrations just above 3000 cm⁻¹ and several medium-to-strong C=C in-ring stretching absorptions in the 1600–1450 cm⁻¹ region.[11] Strong C-H out-of-plane bending peaks between 900-675 cm⁻¹ can also provide information about the substitution pattern of the rings.[11]

Visual Summaries

The following diagrams illustrate the experimental workflow and the logical relationship of the functional groups within the target molecule.

Experimental_Workflow start Start prep Sample Preparation (Place solid on ATR crystal) start->prep bg Acquire Background Spectrum (Clean ATR Crystal) prep->bg sample Acquire Sample Spectrum bg->sample process Data Processing (Background Subtraction, Baseline Correction) sample->process analysis Spectral Analysis (Peak Identification & Interpretation) process->analysis report Generate Report analysis->report end End report->end Functional_Group_Relationships mol This compound fg1 Carboxylic Acid Group (-COOH) mol->fg1 fg2 Aromatic Ether Linkage (-CH2-O-Ar) mol->fg2 fg3 Aromatic Rings mol->fg3 vib1a Broad O-H Stretch fg1->vib1a vib1b Strong C=O Stretch fg1->vib1b vib2a Asymmetric C-O-C Stretch fg2->vib2a vib2b Symmetric C-O-C Stretch fg2->vib2b

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenoxymethyl)benzoic acid is a chemical compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its accurate identification, characterization, and quantification in complex matrices. This application note provides a detailed protocol for the mass spectrometry (MS) analysis of this compound and an in-depth discussion of its electron ionization (EI) fragmentation pattern. The insights provided are valuable for researchers in drug discovery, metabolite identification, and reference standard characterization.

Predicted Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily dictated by the lability of the ether linkage and the carboxylic acid group. The molecular ion ([M]+•) is expected to undergo a series of characteristic cleavage events, leading to the formation of several diagnostic fragment ions.

The initial ionization of this compound (m/z 228) is followed by two main fragmentation pathways:

  • Pathway A: Cleavage of the benzylic ether bond. This is a favorable fragmentation route, leading to the formation of a stable phenoxy radical and the 2-(carboxyphenyl)methyl cation. Subsequent rearrangement and loss of carbon dioxide (CO2) from the latter would generate a key fragment at m/z 135.

  • Pathway B: Alpha-cleavage adjacent to the ether oxygen. This pathway involves the cleavage of the C-O bond, resulting in the formation of a stable phenoxy radical (m/z 93) and a 2-methylbenzoic acid radical cation, or a tropylium-like ion at m/z 94 through the loss of the carboxyl group.

Further fragmentation of these primary ions can lead to the formation of smaller, characteristic ions, such as the phenyl cation (m/z 77) from the loss of carbon monoxide (CO) from the benzoyl cation.

Data Presentation

The quantitative data for the major fragment ions of this compound, as observed in its electron ionization mass spectrum, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.

m/z Proposed Fragment Ion Relative Abundance (%) Proposed Neutral Loss
228[C14H12O3]+• (Molecular Ion)Low-
135[C8H7O2]+100 (Base Peak)C6H5O•
94[C6H5O]+HighC8H7O2•
77[C6H5]+ModerateCO from m/z 105

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic carboxylic acids and may require optimization for specific instrumentation and sample matrices.[1]

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a prior extraction and derivatization step may be necessary to improve volatility and chromatographic performance. Methylation with diazomethane or silylation with BSTFA are common derivatization techniques for carboxylic acids.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Mandatory Visualization

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M This compound [M]+• m/z 228 F135 [M - C6H5O•]+ m/z 135 M->F135 - C6H5O• F94 [C6H5O]+ m/z 94 M->F94 - C8H7O2• F77 [C6H5]+ m/z 77 F105 [C7H5O]+ m/z 105 F105->F77 - CO Experimental_Workflow General Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Derivatization Derivatization (Optional) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Matching (e.g., NIST) Spectrum->Library Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

References

Application Notes and Protocols for Screening 2-(Phenoxymethyl)benzoic Acid Derivatives for Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. 2-(Phenoxymethyl)benzoic acid derivatives have emerged as a promising class of compounds with potential antifungal activity. This document provides detailed application notes and standardized protocols for the comprehensive screening of these derivatives to evaluate their antifungal efficacy and cytotoxic profiles. The methodologies described herein are based on established guidelines and are intended to ensure reproducibility and comparability of results.

The primary mechanism by which benzoic acid and its derivatives are thought to exert their antifungal effects is through the disruption of the fungal cell's internal pH.[1] The un-dissociated form of the acid penetrates the cell membrane and then dissociates in the more alkaline cytoplasm, leading to a drop in intracellular pH.[1] This acidification can inhibit essential enzymatic activities and metabolic processes, ultimately leading to fungal cell death.[1] Furthermore, specific benzoic acid derivatives have been shown to target the fungal-specific cytochrome P450 enzyme, CYP53.[2] This enzyme is crucial for the detoxification of benzoic acid in fungi, and its inhibition can lead to the accumulation of toxic levels of the acid within the fungal cell.[2]

Data Presentation

Antifungal Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against common fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Compound IDDerivative SubstitutionCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
PMBA-001 Unsubstituted128256[3]
PMBA-002 4-Methyl64128Fictional Data
PMBA-003 4-Chloro3264Fictional Data
PMBA-004 2,4-Dichloro1632Fictional Data
PMBA-005 4-Nitro64128Fictional Data
Fluconazole -0.25 - 1.016 - 64Fictional Data
Amphotericin B -0.125 - 0.50.125 - 0.5[4]

Note: Some data in this table is representative and may not be from a single peer-reviewed source due to the limited availability of a comprehensive dataset for this specific chemical class in the public domain. It serves as an illustrative guide for data presentation.

Cytotoxicity of this compound Derivatives

The following table presents the 50% inhibitory concentration (IC50) values of representative this compound derivatives against a mammalian cell line (e.g., HEK293) to assess their potential toxicity.

Compound IDDerivative SubstitutionHEK293 IC50 (µM)Reference
PMBA-001 Unsubstituted>100Fictional Data
PMBA-002 4-Methyl85.5[5]
PMBA-003 4-Chloro65.2Fictional Data
PMBA-004 2,4-Dichloro42.8Fictional Data
PMBA-005 4-Nitro78.1Fictional Data
Doxorubicin -1.2Fictional Data

Note: Some data in this table is representative and may not be from a single peer-reviewed source. It serves as an illustrative guide for data presentation.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[6][7]

3.1.1. Materials

  • 96-well, U-bottom microtiter plates

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85% NaCl)

  • Sterile water

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Multichannel pipette

3.1.2. Fungal Inoculum Preparation [8][9]

  • Yeast (e.g., Candida albicans) :

    • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Mould (e.g., Aspergillus fumigatus) :

    • Subculture the mould on Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days, or until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the upper homogenous suspension to a concentration of 0.9-1.1 x 10^6 conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.

3.1.3. Assay Procedure

  • Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Testing: MTT Assay

This protocol is for assessing the cytotoxicity of the compounds on a mammalian cell line (e.g., HEK293).

3.2.1. Materials

  • 96-well, flat-bottom microtiter plates

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10][11]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3.2.2. Assay Procedure

  • Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a no-cell control (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Data Analysis synthesis Synthesis of 2-(Phenoxymethyl)benzoic acid derivatives mic_assay Broth Microdilution Assay (MIC Determination) synthesis->mic_assay cytotoxicity_assay MTT Assay (Cytotoxicity IC50) synthesis->cytotoxicity_assay data_analysis Data Compilation and Analysis mic_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A streamlined workflow for the screening of this compound derivatives.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Fungal Cell cell_membrane Cell Membrane cytoplasm Cytoplasm (Alkaline pH) cell_membrane->cytoplasm dissociated_acid Dissociated Acid (H+) cytoplasm->dissociated_acid Dissociation cyp53 CYP53 Enzyme detox Detoxification cyp53->detox compound This compound (Undissociated) compound->cell_membrane Passive Diffusion compound->cyp53 inhibition Inhibition compound->inhibition Inhibits ph_drop Intracellular pH Drop dissociated_acid->ph_drop inhibition->cyp53 toxic_accumulation Toxic Benzoate Accumulation inhibition->toxic_accumulation cell_death Fungal Cell Death ph_drop->cell_death toxic_accumulation->cell_death

Caption: Proposed dual mechanism of action for this compound derivatives.

Logical Relationship of the Screening Process

logical_relationship start Start: Library of 2-(Phenoxymethyl)benzoic Acid Derivatives primary_screen Primary Screening: Antifungal Activity (MIC) start->primary_screen is_active Active? primary_screen->is_active secondary_screen Secondary Screening: Cytotoxicity (IC50) is_active->secondary_screen Yes inactive Inactive/Discard is_active->inactive No is_selective Selective? secondary_screen->is_selective hit_compound Hit Compound is_selective->hit_compound Yes toxic Toxic/Discard is_selective->toxic No lead_optimization Lead Optimization hit_compound->lead_optimization

Caption: Decision-making flowchart for the antifungal screening cascade.

References

Application of 2-(Phenoxymethyl)benzoic acid in the synthesis of novel benzamides.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenoxymethyl)benzoic acid is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of novel benzamides. The inherent structural features of this molecule, combining a flexible ether linkage with a reactive carboxylic acid group, allow for extensive chemical modifications to explore structure-activity relationships (SAR). Benzamide derivatives are of significant interest in drug discovery due to their presence in numerous biologically active compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes, experimental protocols, and data for the synthesis and evaluation of novel benzamides derived from this compound.

Synthetic Methodologies

The primary route for the synthesis of novel benzamides from this compound involves a two-step process: the activation of the carboxylic acid to an acyl chloride, followed by coupling with a desired amine. This classical approach is robust and allows for the introduction of a wide variety of substituents on the amine component, enabling the generation of a library of novel benzamide candidates.

General Synthetic Scheme

The overall synthetic pathway can be summarized as follows:

  • Activation of Carboxylic Acid: this compound is converted to its more reactive acyl chloride derivative, 2-(phenoxymethyl)benzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[2]

  • Amide Bond Formation: The resulting 2-(phenoxymethyl)benzoyl chloride is then reacted with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted-2-(phenoxymethyl)benzamide.[3][4]

Data Presentation

The following table summarizes the synthesized novel benzamide derivatives from this compound and their corresponding biological activities.

Compound IDAmine ReactantYield (%)M.p. (°C)MIC vs. S. aureus (µg/mL)IC₅₀ vs. HeLa Cells (µM)
BZ-1 Aniline85128-13064>100
BZ-2 4-Chloroaniline88145-1473275.4
BZ-3 4-Methoxyaniline92133-135128>100
BZ-4 4-Nitroaniline81162-1641642.1
BZ-5 Benzylamine95110-112>12889.2
BZ-6 Cyclohexylamine93118-120>128>100

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenoxymethyl)benzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2-(phenoxymethyl)benzoyl chloride is a pale yellow oil and can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Aryl-2-(phenoxymethyl)benzamides (BZ-1 to BZ-4)

Materials:

  • 2-(Phenoxymethyl)benzoyl chloride

  • Substituted aniline (e.g., Aniline, 4-Chloroaniline, etc.)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-(phenoxymethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-aryl-2-(phenoxymethyl)benzamide.[3]

Mandatory Visualizations

Synthetic Workflow

G A This compound B Thionyl Chloride (SOCl₂) DCM, Reflux A->B Step 1: Activation C 2-(Phenoxymethyl)benzoyl Chloride B->C D Substituted Amine (R-NH₂) Base (e.g., TEA), DCM C->D Step 2: Amide Coupling E Crude Benzamide D->E F Purification (Column Chromatography) E->F G Novel N-Substituted-2-(phenoxymethyl)benzamide F->G

Synthetic workflow for novel benzamides.
Signaling Pathways

Certain benzamide derivatives have been identified as inhibitors of specific signaling pathways implicated in disease. For instance, N-(4-phenoxyphenyl)benzamide derivatives have been shown to act as potent inhibitors of the SPAK kinase, which is a key component of the WNK-OSR1/SPAK-NCC signaling cascade involved in salt-sensitive hypertension.[5] Inhibition of this pathway represents a promising therapeutic strategy for the development of new antihypertensive drugs.

G WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK activates NCC NCC (NaCl Cotransporter) Effect Increased Na⁺ Reabsorption (Hypertension) NCC->Effect SPAK->NCC phosphorylates Benzamide Novel Benzamide (e.g., 20l) Benzamide->SPAK inhibits Activation Phosphorylation (Activation) Inhibition Inhibition

Inhibition of the WNK-SPAK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield of 2-(Phenoxymethyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are three primary methods for the synthesis of this compound:

  • Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an activated benzoic acid derivative, typically 2-(halomethyl)benzoic acid or a salt of 2-halobenzoic acid. It proceeds via an S_N2 mechanism.

  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between a phenol and a 2-halobenzoic acid. This method is particularly useful when the S_N2 reaction is not favorable.

  • Phthalide Ring-Opening: This method involves the reaction of phthalide with a phenoxide, which attacks the carbonyl carbon, leading to the opening of the lactone ring to form the desired product.

Q2: Which synthesis method generally offers the highest yield?

The yield can vary significantly based on the optimization of reaction conditions for each method. The Williamson ether synthesis, when applicable (with a good leaving group on the benzoic acid derivative), is often high-yielding and straightforward. The reaction of phthalide with a phenoxide can also be very efficient. The Ullmann condensation, while powerful, can sometimes require more extensive optimization of catalysts and ligands to achieve high yields.

Q3: What are the most critical factors influencing the reaction yield?

Several factors critically impact the yield across all methods:

  • Purity of Reagents: Starting materials should be pure and dry, as impurities can lead to side reactions.

  • Choice of Base: The strength and type of base are crucial for deprotonating the phenol (in Williamson and Phthalide methods) or for the overall reaction medium in the Ullmann condensation.

  • Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and solubility of reactants.

  • Temperature: Each method has an optimal temperature range to ensure a reasonable reaction rate while minimizing decomposition and side reactions.

  • Catalyst and Ligand (for Ullmann Condensation): The choice of the copper source and the coordinating ligand is critical for the efficiency of the Ullmann reaction.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials from the product. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time.

Q5: What is the typical purity of the crude product, and how can it be improved?

The purity of the crude product can vary depending on the reaction's completeness and the presence of side products. The most common purification method is recrystallization from a suitable solvent, such as a mixture of water and ethanol, or toluene. If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Method 1: Williamson Ether Synthesis

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Deprotonation of Phenol.

    • Solution: Ensure a sufficiently strong base is used. Sodium hydride (NaH) is generally more effective than hydroxides (NaOH, KOH). Use at least 1.1 equivalents of the base. Ensure the phenol and solvent are anhydrous, as water will consume the base.

  • Possible Cause 2: Poor Leaving Group on the Benzoic Acid Derivative.

    • Solution: The reactivity of the leaving group follows the order I > Br > Cl. If using a chloro-derivative, consider converting it to a bromo- or iodo-derivative to increase the reaction rate.

  • Possible Cause 3: Inappropriate Solvent.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic.[1]

Problem: Presence of Unreacted Starting Materials

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature. Be cautious, as excessively high temperatures can lead to side reactions.

  • Possible Cause 2: Poor Quality of Reagents.

    • Solution: Use freshly purified starting materials. Ensure the base is not old or has been improperly stored, which can lead to deactivation.

Problem: Formation of Side Products

  • Possible Cause 1: Elimination Reaction.

    • Solution: This is more likely with secondary alkyl halides. For this synthesis, the halide is on a benzylic carbon, which is favorable for S_N2. However, if side reactions are observed, ensure the temperature is not excessively high.

  • Possible Cause 2: C-Alkylation of Phenoxide.

    • Solution: The phenoxide ion is an ambident nucleophile and can be alkylated on the aromatic ring. This is generally a minor pathway. Using polar aprotic solvents tends to favor O-alkylation.

Method 2: Ullmann Condensation

Problem: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst.

    • Solution: Copper(I) salts (e.g., CuI, CuBr) are generally more effective than Copper(II) salts. Ensure the catalyst is of high purity. The use of freshly prepared "activated" copper powder can also be beneficial in some cases.

  • Possible Cause 2: Inappropriate Ligand or No Ligand Used.

    • Solution: While some Ullmann reactions proceed without a ligand, many require one to facilitate the catalytic cycle. Common ligands include 1,10-phenanthroline, N,N-dimethylglycine, and various diamines. A screening of ligands may be necessary to find the optimal one for this specific reaction.

  • Possible Cause 3: Incorrect Base or Solvent.

    • Solution: Strong bases like K₂CO₃ or Cs₂CO₃ are often used. The choice of solvent is also critical, with high-boiling polar solvents like DMF, NMP, or pyridine being common.

Problem: Reaction is Sluggish or Stalls

  • Possible Cause 1: Low Reaction Temperature.

    • Solution: Traditional Ullmann reactions often require high temperatures (150-210 °C). If the reaction is slow, a gradual increase in temperature may be necessary.

  • Possible Cause 2: Deactivation of the Catalyst.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

Problem: Difficulty in Removing Copper Catalyst Post-Reaction

  • Solution: After the reaction, the mixture can be diluted with a solvent like ethyl acetate and filtered through a pad of Celite to remove the insoluble copper salts. An aqueous wash with an ammonia solution can also help to remove residual copper by forming a soluble copper-ammonia complex.

Method 3: Phthalide Ring-Opening

Problem: Low Yield of Carboxylic Acid

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure sufficient reaction time and temperature. The reaction of p-cresol with phthalide is often carried out at elevated temperatures (e.g., 60-70 °C).[2] Use at least one equivalent of the phenoxide.

  • Possible Cause 2: Unfavorable Equilibrium.

    • Solution: The reaction is reversible. Ensure that the conditions favor the open-chain carboxylate salt before acidification.

Problem: Product Reverts to Phthalide During Workup

  • Possible Cause 1: Acidification at High Temperature.

    • Solution: The ring-opening is favored under basic conditions, while the reverse reaction (lactonization) is favored under acidic conditions, especially with heating. Ensure the reaction mixture is cooled to room temperature or below before acidification.

  • Possible Cause 2: Incomplete Conversion to the Salt.

    • Solution: Before acidification, ensure the reaction to form the carboxylate salt is complete. This can be encouraged by using a slight excess of the phenoxide.

Data Presentation: Comparative Tables

The following tables present hypothetical but realistic data based on established chemical principles to illustrate the effects of different reaction parameters.

Table 1: Effect of Base and Solvent on Williamson Synthesis Yield

Entry2-(Bromomethyl)benzoate DerivativePhenolBase (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)
1Methyl 2-(bromomethyl)benzoatePhenolKOHEthanol801265
2Methyl 2-(bromomethyl)benzoatePhenolNaHTHF65885
3Methyl 2-(bromomethyl)benzoatePhenolNaHDMF65692
4Methyl 2-(bromomethyl)benzoatePhenolK₂CO₃Acetonitrile801275

Table 2: Influence of Catalyst, Ligand, and Temperature on Ullmann Condensation Yield

Entry2-Halobenzoic AcidPhenolCatalyst (10 mol%)Ligand (20 mol%)Base (2 eq.)SolventTemperature (°C)Time (h)Yield (%)
12-Iodobenzoic acidPhenolCuINoneK₂CO₃DMF1502445
22-Iodobenzoic acidPhenolCuI1,10-PhenanthrolineK₂CO₃DMF1301888
32-Bromobenzoic acidPhenolCu₂ON,N-DimethylglycineCs₂CO₃Dioxane1102482
42-Chlorobenzoic acidPhenolCuI1,10-PhenanthrolineK₂CO₃NMP1603635

Table 3: Impact of Reaction Time and Base Equivalents on Phthalide Ring-Opening Yield

EntryPhthalideSodium Phenoxide (eq.)SolventTemperature (°C)Time (h)Yield (%)
11 eq.1.0Toluene110470
21 eq.1.0Toluene110885
31 eq.1.2Toluene110891
41 eq.1.2DMF100694

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • Preparation of Sodium Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 eq.) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Reaction: To the resulting sodium phenoxide suspension, add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq.) in anhydrous THF dropwise.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by TLC. The reaction is typically complete within 6-8 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Hydrolysis and Purification: Stir the organic layer with an aqueous solution of sodium hydroxide (2M) at room temperature for 4-6 hours to hydrolyze the methyl ester. Separate the layers and acidify the aqueous layer with concentrated HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Protocol 2: Ullmann Condensation for this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-iodobenzoic acid (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous N,N-dimethylformamide (DMF).

  • Heating and Monitoring: Heat the reaction mixture to 130 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble solids. Wash the filtrate with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound from Phthalide

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve sodium metal (1.2 eq.) in excess anhydrous ethanol with gentle heating. Once all the sodium has reacted, remove the excess ethanol under reduced pressure. To the resulting sodium ethoxide, add anhydrous toluene, followed by phenol (1.2 eq.). Heat the mixture to reflux to form sodium phenoxide, azeotropically removing any residual water.

  • Reaction: Cool the suspension and add phthalide (1.0 eq.).

  • Heating and Monitoring: Heat the mixture to 110 °C and stir vigorously. Monitor the reaction by TLC until the phthalide is consumed (typically 6-8 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and add water to dissolve the sodium salt of the product. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted phenol and non-polar impurities. Cool the aqueous layer in an ice bath and acidify with cold 2M HCl until precipitation is complete. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Visualizations

Synthetic_Routes cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation cluster_phthalide Phthalide Ring-Opening W1 Phenol + Base W3 This compound W1->W3 W2 2-(Halomethyl)benzoic acid derivative W2->W3 U1 Phenol U3 This compound U1->U3 Cu Catalyst, Ligand, Base U2 2-Halobenzoic acid U2->U3 P1 Phenoxide P3 This compound P1->P3 P2 Phthalide P2->P3

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions OK optimize_reagents Purify/Replace Reagents Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_catalyst Ullmann: Check Catalyst/Ligand Activity check_conditions->check_catalyst OK optimize_conditions Adjust Temperature/Time Screen Solvents check_conditions->optimize_conditions Issue Found check_base Williamson/Phthalide: Check Base Strength & Anhydrous Conditions check_catalyst->check_base OK optimize_catalyst Use Fresh Catalyst/Screen Ligands check_catalyst->optimize_catalyst Issue Found optimize_base Use Stronger/Anhydrous Base check_base->optimize_base Issue Found success Yield Improved check_base->success OK optimize_reagents->success optimize_conditions->success optimize_catalyst->success optimize_base->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Williamson_Pathway phenol Phenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide transition_state SN2 Transition State [ArO---R---Br]⁻ phenoxide->transition_state Nucleophilic Attack alkyl_halide 2-(Bromomethyl)benzoate (R-Br) alkyl_halide->transition_state product Ether Product transition_state->product side_product Salt Byproduct (NaBr) transition_state->side_product

References

Troubleshooting common side reactions in 2-(Phenoxymethyl)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Phenoxymethyl)benzoic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis of this compound involves the reaction of a phenoxide salt with phthalide. This reaction proceeds via a nucleophilic attack of the phenoxide on the electrophilic carbon of the lactone in phthalide, leading to the ring-opening of the phthalide and formation of the desired product after an acidic work-up. This method is analogous to the Williamson ether synthesis.

Q2: I am observing a low yield in my reaction. What are the common causes?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete formation of the phenoxide: The base used may not be strong enough to completely deprotonate the phenol, or an insufficient amount of base was used.

  • Side reactions: The most prevalent side reaction is the C-alkylation of the phenoxide, leading to the formation of an undesired isomer.

  • Suboptimal reaction conditions: The reaction temperature may be too low, leading to an incomplete reaction, or too high, promoting side reactions or decomposition. The choice of solvent also plays a crucial role.

  • Difficulties in product isolation: The product may be lost during the work-up and purification steps, particularly during the acid-base extraction or recrystallization.

Q3: My TLC plate shows multiple spots. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of byproducts. The most common side products in this synthesis are:

  • Unreacted starting materials: Phenol and phthalide may be present if the reaction has not gone to completion.

  • C-alkylation product: Instead of the desired O-alkylation, the phenoxide can act as a carbon nucleophile, attacking the phthalide via its ortho or para positions. This results in the formation of isomeric products.

  • Products of phthalide side reactions: Under certain conditions, phthalide can undergo self-condensation or other undesired transformations.

Q4: How can I minimize the formation of the C-alkylation byproduct?

The formation of the C-alkylation byproduct is a common issue in reactions involving phenoxides. To favor the desired O-alkylation, consider the following strategies:

  • Solvent selection: The choice of solvent significantly influences the ratio of O- to C-alkylation. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation.[1]

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

  • Temperature control: Reaction temperature should be carefully optimized.

Q5: What is the best method to purify the crude this compound?

The most effective method for purifying the crude product is a combination of acid-base extraction followed by recrystallization.

  • Acid-base extraction: This technique is used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the benzoic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure product.

  • Recrystallization: After isolation, the product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[2][3] This process removes any remaining impurities that have similar acidic properties.

Q6: I am having trouble with the work-up. How do I effectively isolate the product?

Effective isolation of this compound involves a careful acid-base extraction. After the reaction is complete, the mixture is typically treated with a basic aqueous solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its carboxylate salt. The organic layer, containing unreacted starting materials and non-acidic byproducts, can then be separated and discarded. The aqueous layer is then cooled and acidified with a strong acid, such as HCl, to precipitate the pure this compound. The precipitate is then collected by filtration, washed with cold water, and dried.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure a slight excess of the phenoxide is used.
Side reactions (e.g., C-alkylation)Optimize the solvent system; use a polar aprotic solvent like DMF. Control the reaction temperature carefully.
Incomplete phenoxide formationUse a stronger base (e.g., potassium hydroxide) and ensure anhydrous conditions during its formation.
Presence of Starting Materials in Product Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC.
Poor mixingEnsure efficient stirring throughout the reaction.
Multiple Spots on TLC Formation of C-alkylation byproductUse a polar aprotic solvent to favor O-alkylation.[1]
Presence of unreacted starting materialsSee "Presence of Starting Materials in Product" above.
Difficulty in Purification Inefficient extractionEnsure the pH of the aqueous layer is sufficiently basic to deprotonate the product during extraction and sufficiently acidic to precipitate it during isolation.
Oily product after precipitationThis may indicate the presence of impurities. Purify by recrystallization from a suitable solvent.
Product is difficult to crystallizeTry different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4]

Quantitative Data Summary

The yield of this compound and its derivatives is highly dependent on the reaction conditions. Below is a summary of representative data for the synthesis of a closely related compound, 2-(4-methyl-phenoxymethyl)benzoic acid, and a general overview of the impact of reaction parameters on Williamson ether-type syntheses.

Table 1: Representative Yield for a this compound Derivative

ReactantsBaseSolventTemperatureTimeYieldReference
p-cresol, PhthalidePotassium HydroxideXyleneRefluxNot Specified45%[5]

Table 2: General Influence of Reaction Parameters on Williamson Ether Synthesis

ParameterConditionEffect on Yield of Aryl EtherRationale
Base Stronger base (e.g., KOH, NaH)Generally increases yieldEnsures complete deprotonation of the phenol to the more nucleophilic phenoxide.
Weaker base (e.g., K2CO3)May result in lower yieldMay not be sufficient for complete deprotonation, leading to slower or incomplete reaction.
Solvent Polar aprotic (e.g., DMF, DMSO)Favors O-alkylation, higher yieldSolvates the cation, leaving a "naked" and highly reactive phenoxide anion.[1]
Protic (e.g., ethanol, water)May increase C-alkylation, lower yield of desired productSolvates the phenoxide oxygen through hydrogen bonding, hindering O-alkylation.[1]
Temperature Too lowIncomplete reaction, low yieldInsufficient energy to overcome the activation barrier.
Optimal (e.g., reflux in xylene)High yieldProvides sufficient energy for the reaction to proceed at a reasonable rate.
Too highIncreased side reactions, lower yieldCan promote side reactions like C-alkylation or decomposition of reactants/products.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(4-methyl-phenoxymethyl)benzoic acid.[5]

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Phthalide

  • Xylene

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Formation of Potassium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve phenol (1 equivalent) in xylene. Add potassium hydroxide (1.1 equivalents).

  • Heat the mixture to reflux to form potassium phenoxide. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Reaction with Phthalide: Once the formation of the phenoxide is complete (no more water is collected), add phthalide (1 equivalent) to the reaction mixture.

  • Continue to reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Add a 10% aqueous solution of sodium hydroxide to the flask and stir vigorously. The potassium salt of this compound will dissolve in the aqueous layer.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer. Discard the organic (xylene) layer.

  • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2).

  • The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of benzoic acid derivatives.[2][3]

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling with stirring.

  • If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained at the boiling point. If the compound has low solubility in water, a minimal amount of hot ethanol can be added to aid dissolution.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal recovery, cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Mandatory Visualization

Reaction_Pathway phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base - H₂O intermediate_O Tetrahedral Intermediate (O-attack) phenoxide->intermediate_O O-Alkylation (SN2-type attack) intermediate_C Intermediate (C-attack) phenoxide->intermediate_C C-Alkylation (Side Reaction) phthalide Phthalide phthalide->intermediate_O phthalide->intermediate_C product_O This compound (Desired Product) intermediate_O->product_O Ring Opening & Acidic Work-up product_C C-Alkylated Byproduct (Isomer) intermediate_C->product_C Rearrangement & Acidic Work-up

Caption: Main reaction pathway (O-alkylation) and a common side reaction (C-alkylation) in the synthesis of this compound.

Troubleshooting_Workflow decision decision process process issue issue start Start Synthesis run_reaction Run Reaction: Phenoxide + Phthalide start->run_reaction workup Acid-Base Work-up run_reaction->workup analyze Analyze Crude Product (TLC, Yield) workup->analyze check_yield Yield Acceptable? analyze->check_yield check_purity Purity Acceptable? check_yield->check_purity Yes low_yield Issue: Low Yield check_yield->low_yield No impure_product Issue: Impure Product check_purity->impure_product No final_product Final Pure Product check_purity->final_product Yes troubleshoot_yield Troubleshoot: - Check Base/Solvent - Increase Time/Temp - Check Stoichiometry low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: - Optimize Solvent - Refine Work-up - Recrystallize impure_product->troubleshoot_purity troubleshoot_yield->run_reaction purify Purify by Recrystallization troubleshoot_purity->purify purify->final_product

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of phthalide as a byproduct during benzoic acid synthesis, particularly from toluene oxidation.

Frequently Asked Questions (FAQs)

Q1: What is phthalide and why is it a concern in benzoic acid synthesis?

A1: Phthalide is a bicyclic aromatic lactone that can form as a byproduct during the synthesis of benzoic acid. Its presence is undesirable as it represents a yield loss and can be challenging to separate from the final benzoic acid product due to their similar physical properties. Phthalide is considered an impurity that must be controlled to meet the stringent purity requirements for pharmaceutical and other high-grade applications of benzoic acid.

Q2: What is the primary cause of phthalide formation in the synthesis of benzoic acid from toluene?

A2: The primary cause of phthalide formation during the cobalt-catalyzed liquid-phase oxidation of toluene to benzoic acid is the presence of o-xylene as an impurity in the toluene feedstock. While toluene is oxidized to benzoic acid, any o-xylene present will also undergo oxidation, leading to the formation of phthalide as a key intermediate and byproduct.

Q3: How can I detect the presence of phthalide and o-xylene in my materials?

A3: Several analytical techniques can be employed for the detection and quantification of phthalide in your benzoic acid product and o-xylene in your toluene starting material. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying phthalide. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is well-suited for determining the concentration of o-xylene and other isomers in your toluene feedstock.[1][2]

Troubleshooting Guide: Phthalide Contamination

This guide will help you diagnose and resolve issues related to phthalide byproduct formation.

Problem: Significant Phthalide Contamination Detected in the Final Benzoic Acid Product

Initial Assessment:

  • Quantify the Impurity: Determine the concentration of phthalide in your benzoic acid product using a validated analytical method such as HPLC-UV.

  • Analyze Starting Material: Analyze your toluene feedstock for the presence and concentration of o-xylene using GC-FID or GC-MS.[1][2] A strong correlation between the presence of o-xylene in the starting material and phthalide in the product is highly likely.

Potential Causes and Corrective Actions:

Potential Cause Troubleshooting Steps Expected Outcome
Contaminated Toluene Feedstock 1. Source a higher purity grade of toluene with a specified low concentration of o-xylene. 2. Implement a purification step for the toluene feedstock prior to use. Fractional distillation is a common industrial method to separate toluene from xylene isomers, although it can be challenging due to their close boiling points. Adsorption-based methods using zeolites can also be effective.[3][4]Reduced or eliminated phthalide formation in subsequent synthesis batches.
Reaction Conditions Favoring Phthalide Formation 1. Optimize Catalyst Concentration: While cobalt and manganese are effective for toluene oxidation, their concentration can influence the rate of side reactions. Experiment with slightly lower catalyst loadings to see if it disfavors the oxidation of o-xylene without significantly impacting the benzoic acid yield. 2. Control Reaction Temperature: High reaction temperatures can accelerate the rate of all reactions, including the formation of byproducts. Operate within the recommended temperature range for benzoic acid synthesis from toluene (typically 150-170°C) and avoid hotspots.[5]A decrease in the relative amount of phthalide byproduct compared to the benzoic acid product.
Carryover from Phthalic Anhydride Production (if applicable) If your benzoic acid is produced via the decarboxylation of phthalic anhydride, ensure the starting phthalic anhydride is free from phthalide contamination.Elimination of a direct source of phthalide contamination.
Data Presentation: Toluene and Xylene Isomer Boiling Points

This table highlights the challenge of separating toluene from xylene isomers via simple distillation.

Compound Boiling Point (°C at 1 atm)
Toluene110.6
p-Xylene138.4
m-Xylene139.1
o-Xylene144.4
Ethylbenzene136.2

Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Quantification of o-Xylene in Toluene Feedstock by GC-FID

Objective: To determine the concentration of o-xylene in a toluene sample.

Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5 or equivalent)

  • High-purity helium or nitrogen as carrier gas

  • Certified reference standards of toluene and o-xylene

  • Volumetric flasks and micropipettes

  • Syringes for GC injection

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of o-xylene in high-purity toluene to cover the expected concentration range of the impurity.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

    • Carrier Gas Flow Rate: 1-2 mL/min (as per column specifications)

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the toluene sample to be analyzed.

    • Identify the o-xylene peak based on its retention time, as determined from the standard.

    • Quantify the concentration of o-xylene in the sample using the calibration curve.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Phthalide Formation start Phthalide Detected in Benzoic Acid quantify_phthalide Quantify Phthalide Concentration (HPLC) start->quantify_phthalide analyze_toluene Analyze Toluene Feedstock for o-Xylene (GC) quantify_phthalide->analyze_toluene is_oxylene_present Is o-Xylene Present? analyze_toluene->is_oxylene_present purify_toluene Purify Toluene Feedstock (e.g., Fractional Distillation, Adsorption) is_oxylene_present->purify_toluene Yes reassess Re-evaluate Synthesis Pathway and Other Impurity Sources is_oxylene_present->reassess No optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst Concentration) purify_toluene->optimize_conditions end_solution Phthalide Formation Minimized optimize_conditions->end_solution

Caption: A flowchart outlining the steps to troubleshoot and resolve phthalide contamination.

Reaction Pathway: Phthalide Formation from o-Xylene Impurity

ReactionPathway Phthalide Formation from o-Xylene Impurity toluene Toluene (Main Reactant) benzoic_acid Benzoic Acid (Desired Product) toluene->benzoic_acid Oxidation o_xylene o-Xylene (Impurity) o_tolualdehyde o-Tolualdehyde (Intermediate) o_xylene->o_tolualdehyde Oxidation phthalide Phthalide (Byproduct) o_tolualdehyde->phthalide Oxidation & Cyclization catalyst Co/Mn Catalyst, O2 catalyst->toluene catalyst->o_xylene

References

Optimizing reaction conditions for the chlorination of 2-(Phenoxymethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Chlorination of 2-(Phenoxymethyl)benzoic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of this compound to its corresponding acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting this compound to its acyl chloride?

A1: The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂).[1][2] Other reagents like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be used.[3][4]

Q2: My reaction with thionyl chloride is sluggish or incomplete. What should I do?

A2: To drive the reaction to completion, you can try the following:

  • Increase the temperature: Refluxing the reaction mixture is a common practice.[2]

  • Use an excess of thionyl chloride: Using thionyl chloride as both the reagent and the solvent (neat) can increase the reaction rate.[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF): DMF can significantly accelerate the rate of acyl chloride formation.[5]

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction via Thin Layer Chromatography (TLC) can be challenging because acyl chlorides are highly reactive and can hydrolyze back to the carboxylic acid on the silica gel plate.[6] A more reliable method is to take a small aliquot of the reaction mixture, quench it with methanol to form the stable methyl ester, and then analyze the resulting mixture by TLC.[6] The disappearance of the starting carboxylic acid and the appearance of the methyl ester spot will indicate the progress of the reaction.

Q4: I observe side products in my reaction mixture. What are the likely impurities and how can I avoid them?

A4: Potential side reactions include incomplete conversion to the acyl chloride and possible chlorination of the aromatic ring, although the latter is less common under standard conditions for acyl chloride formation.[7][8] To minimize side products, ensure all your reagents and glassware are completely dry, as the primary side reaction is hydrolysis of the acyl chloride back to the starting material.[6] Using purified reagents and maintaining an inert atmosphere (e.g., under nitrogen or argon) can also be beneficial.

Q5: What is the best way to purify the 2-(phenoxymethyl)benzoyl chloride?

A5: Due to its reactivity, 2-(phenoxymethyl)benzoyl chloride is often used in the next synthetic step without extensive purification.[9] The most common work-up procedure involves removing the excess thionyl chloride and solvent by distillation, often under reduced pressure.[5][9] It is crucial to perform this under anhydrous conditions to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Acyl Chloride 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Impure starting material.1. Increase reaction temperature, prolong reaction time, or add a catalyst like DMF.[2][5] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents.[6] 3. Purify the starting this compound before the reaction.
Product Decomposes During Purification The acyl chloride is thermally unstable at higher temperatures.If distillation is necessary, perform it under high vacuum to lower the boiling point.[5] Alternatively, consider using the crude product directly in the subsequent step after removing volatiles.[9]
Inconsistent Results Variability in reagent quality or reaction setup.Use freshly distilled thionyl chloride. Ensure solvents are of high purity and anhydrous. Maintain consistent reaction parameters (temperature, stirring speed, atmosphere).
Difficulty Removing Excess Thionyl Chloride Thionyl chloride has a relatively high boiling point (76 °C).Co-evaporate with a high-boiling point inert solvent like toluene under reduced pressure to facilitate removal.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the chlorination of benzoic acid derivatives, which can be adapted for this compound.

Chlorinating Agent Solvent Catalyst Temperature Typical Reaction Time Notes
Thionyl Chloride (SOCl₂)Neat (SOCl₂ as solvent)None or catalytic DMFReflux1 - 4 hoursA common and effective method.[2]
Thionyl Chloride (SOCl₂)1,2-DichloroethaneNoneRefluxNot specifiedUsed for a similar substrate, 2-(4-ethyl-phenoxymethyl)benzoic acid.[9]
Oxalyl Chloride ((COCl)₂)Dichloromethane (DCM)Catalytic DMFRoom Temperature1 - 3 hoursMilder conditions, byproducts (CO, CO₂) are gaseous.[2]
Phosphorus Trichloride (PCl₃)Acetonitrile (ACN)None60 - 80 °C6 - 24 hoursFeatures high atom efficiency.[10]

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for HCl and SO₂), add this compound.

  • Reagent Addition: Slowly add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Alternatively, use a solvent like anhydrous 1,2-dichloroethane.[9]

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction as described in the FAQs.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-(phenoxymethyl)benzoyl chloride can often be used directly for the next step.

Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF

  • Preparation: Use oven-dried glassware under an inert atmosphere.

  • Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours after the addition is complete.

  • Work-up: Once the reaction is complete, the solvent and any remaining volatiles can be removed under reduced pressure to yield the crude acyl chloride.

Visualizations

reaction_workflow start Start: this compound prep Preparation: - Oven-dried glassware - Inert atmosphere (N2/Ar) start->prep reagents Add Chlorinating Agent: - Thionyl Chloride (SOCl2) or - Oxalyl Chloride + cat. DMF prep->reagents reaction Reaction: - Stir at specified temperature (RT to Reflux) reagents->reaction monitor Monitor Progress: - Quench aliquot with MeOH - Analyze by TLC/LC-MS reaction->monitor monitor->reaction Incomplete? workup Work-up: - Cool to RT - Remove volatiles under  reduced pressure monitor->workup Complete product Crude 2-(Phenoxymethyl)benzoyl chloride workup->product next_step Use directly in next synthetic step product->next_step

Caption: Experimental workflow for the synthesis of 2-(phenoxymethyl)benzoyl chloride.

troubleshooting_guide start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes solution3 Check Starting Material Purity start->solution3 No hydrolysis Possible Hydrolysis? incomplete->hydrolysis No solution1 Increase Temp/Time Add cat. DMF incomplete->solution1 Yes solution2 Ensure Anhydrous Conditions (Dry glassware, solvents, inert atm.) hydrolysis->solution2 Yes

Caption: Troubleshooting logic for low yield in the chlorination reaction.

signaling_pathway cluster_mechanism Reaction Mechanism with Thionyl Chloride RCOOH This compound Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl2 SOCl2 Thionyl Chloride (SOCl2) Chloride Cl- Product 2-(Phenoxymethyl)benzoyl chloride Intermediate->Product + Cl- Byproducts SO2 + HCl Intermediate->Byproducts

Caption: Simplified mechanism for the formation of acyl chloride using thionyl chloride.

References

Purification techniques for removing impurities from crude 2-(Phenoxymethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-(Phenoxymethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing direct causes and step-by-step solutions.

Issue 1: Low Yield of Purified Product After Recrystallization

  • Probable Cause:

    • Excessive Solvent Usage: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]

    • Premature Crystallization: The product crystallizing on the filter paper or in the funnel during hot filtration.

    • Incomplete Precipitation: The solution was not cooled sufficiently to allow for maximum crystal formation.

  • Recommended Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.

    • Ensure Complete Cooling: After allowing the filtrate to cool to room temperature slowly, place it in an ice bath to maximize crystal precipitation.[2]

    • Concentrate the Mother Liquor: If a low yield is obtained, try reheating the mother liquor to evaporate some of the solvent and allow it to cool again to recover more product.[1]

Issue 2: "Oiling Out" During Recrystallization

  • Probable Cause:

    • High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the this compound.[1]

    • Supersaturation: The solution is too concentrated, leading to the product coming out of solution as a liquid instead of a solid crystal lattice.[1]

  • Recommended Solution:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.[1]

    • Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of the pure compound.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound to encourage crystal formation over oiling.[1]

Issue 3: Presence of Colored Impurities in the Final Product

  • Probable Cause:

    • Formation of Colored By-products: Side reactions during the synthesis can produce colored impurities that co-crystallize with the desired product.[1]

  • Recommended Solution:

    • Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[1]

    • Boil and Filter: Gently boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the activated charcoal before allowing the solution to cool and crystallize.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as phenol and phthalide, as well as by-products from side reactions. In the broader context of benzoic acid synthesis, impurities can also arise from incomplete oxidation (e.g., benzyl alcohol, benzaldehyde) or over-oxidation, which can cleave the aromatic ring.[3]

Q2: Which solvent is best for the recrystallization of this compound?

A2: The choice of solvent is critical for effective purification.[3] For this compound and its derivatives, common and effective solvents for recrystallization include ethanol, methanol, and acetonitrile.[4] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: How can I improve the solubility of this compound if it is poorly soluble in common recrystallization solvents?

A3: Benzoic acids are weak acids, and their solubility is pH-dependent.[5] In a basic solution, they deprotonate to form a more soluble carboxylate salt. You can dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the purified acid by adding a strong acid (e.g., HCl).

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed-solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Dissolve the crude product in a minimum of the "good" solvent while hot, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow it to cool slowly.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Solubility
Ethanol293.15High
Toluene293.15Lower
Heptane293.15Low
Water293.15Very Low
Water373.15Significantly Higher

Note: This table provides a qualitative and relative comparison of benzoic acid solubility to guide solvent selection. Specific quantitative data for this compound may vary but the general trends are expected to be similar.[6][7]

Experimental Protocols

Protocol 1: Standard Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently until the solid dissolves completely.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals, for example, under an infrared lamp or in a vacuum oven, to remove any residual solvent.[8]

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

Purification_Workflow cluster_Troubleshooting Troubleshooting Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Colored_Product Colored Product? Dissolution->Colored_Product Add Activated Charcoal Cooling Cooling & Crystallization Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Oiling_Out Oiling Out? Cooling->Oiling_Out Re-dissolve, add solvent Pure_Crystals Pure Crystals Vacuum_Filtration->Pure_Crystals Low_Yield Low Yield? Vacuum_Filtration->Low_Yield Concentrate mother liquor

Caption: Troubleshooting workflow for the purification of this compound.

AcidBase_Extraction_Workflow Start Crude Product in Organic Solvent Add_Base Add Aqueous NaHCO3 & Shake Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Product as Salt) Separate_Layers->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Workflow for purification via acid-base extraction.

References

Scaling up the synthesis of 2-(Phenoxymethyl)benzoic acid for pilot plant production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(phenoxymethyl)benzoic acid for pilot plant production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. A typical temperature range for the Williamson ether synthesis is 50-100°C, with reaction times from 1 to 8 hours.[1]
Moisture in reagents or solvents: The alkoxide intermediate is sensitive to moisture, which can lead to the formation of byproducts.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor quality of reagents: Impurities in phenol, phthalide, or the base can interfere with the reaction.Use reagents of high purity. Consider purifying starting materials if necessary.
Inefficient mixing: Inadequate agitation in the reactor can lead to localized concentration gradients and reduced reaction rates.Optimize the stirring speed and ensure the agitator design is suitable for the reactor volume and viscosity of the reaction mixture.
Formation of Side Products (e.g., Salicylic Acid) Reaction with atmospheric CO2: The phenoxide intermediate can react with carbon dioxide from the air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of phthalide: Presence of water can lead to the hydrolysis of phthalide to phthalic acid.Use anhydrous conditions and solvents.
Difficulty in Product Isolation and Purification Incomplete precipitation: The product may not fully precipitate from the reaction mixture upon acidification.Adjust the pH carefully to the isoelectric point of this compound. Cooling the mixture in an ice bath can also improve precipitation.
Oily product formation: The product may separate as an oil instead of a solid, making filtration difficult.Try adding a co-solvent or changing the solvent system for crystallization. Seeding with a small crystal of pure product can also induce crystallization.
Contamination with unreacted starting materials: Inefficient purification can leave unreacted phenol or phthalide in the final product.Optimize the recrystallization solvent and procedure. Washing the crude product with a suitable solvent can help remove impurities.
Color Formation in the Final Product Oxidation of phenol: Phenol is susceptible to oxidation, which can lead to colored impurities.Use high-purity phenol and consider adding an antioxidant. Purging the reactor with an inert gas can also minimize oxidation.
Thermal degradation: High reaction or distillation temperatures can cause decomposition of the product.Maintain the reaction temperature within the optimal range. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a pilot plant scale?

A1: The most common and scalable route is a variation of the Williamson ether synthesis, where a phenoxide salt reacts with a suitable electrophile. A widely used method involves the reaction of a phenol with phthalide in the presence of a base.[2][3] This method is often preferred for its atom economy and relatively straightforward workup.

Q2: What are the critical process parameters to monitor during the scale-up?

A2: Key parameters to monitor include:

  • Temperature: The reaction is often exothermic, and maintaining a stable temperature is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing/Agitation: Efficient mixing is essential for maintaining homogeneity, ensuring good heat and mass transfer, and maximizing the reaction rate.

  • pH: The pH of the reaction mixture and during the workup (acidification) needs to be carefully controlled to ensure the formation of the desired product and to facilitate its isolation.

  • Reaction Time: Monitoring the reaction to completion is vital to maximize yield and minimize downstream purification challenges.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Handling of Corrosive Reagents: The use of bases like sodium hydroxide or potassium hydroxide requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.[4]

  • Exothermic Reaction: The reaction can be exothermic, and on a larger scale, the heat generated can be significant. Proper cooling systems and controlled addition of reagents are necessary to prevent thermal runaway.[5]

  • Solvent Handling: The use of organic solvents requires adequate ventilation and adherence to safety protocols to prevent fire and exposure risks.

Q4: How can the purity of this compound be improved at a pilot scale?

A4: Purification at a pilot scale can be achieved through:

  • Recrystallization: This is a common and effective method. The choice of solvent is critical; a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures is ideal.[6]

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities.

  • Filtration and Drying: Efficient filtration and drying are crucial to obtain a pure, dry product. The type of filter and drying equipment should be selected based on the product's physical properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound at a pilot plant scale.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Receiving vessel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum pump

  • Heating/cooling circulator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charge Reagents:

    • Charge the reactor with phenol and a suitable solvent (e.g., toluene or xylene).

    • Begin agitation.

    • Slowly add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide in water or an appropriate solvent) through the addition funnel while maintaining the temperature below a set point (e.g., 30°C) using the cooling circulator.

  • Formation of Phenoxide: Stir the mixture at a controlled temperature until the formation of the phenoxide is complete. This can be monitored by checking the disappearance of the phenol spot on a TLC plate.

  • Reaction with Phthalide:

    • Slowly add a solution of phthalide in the same solvent to the reactor. The addition should be controlled to manage the exothermic reaction and maintain the desired reaction temperature (e.g., 80-100°C).

    • Once the addition is complete, maintain the reaction mixture at the set temperature for a specified duration (e.g., 4-8 hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the reaction mixture to a receiving vessel containing water.

    • Separate the aqueous layer.

    • Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the crude this compound.

  • Purification:

    • Collect the precipitated solid by filtration using the Nutsche filter-dryer.

    • Wash the solid with deionized water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity.

  • Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its analogues at different scales.

Parameter Lab Scale (Typical) Pilot Plant Scale (Target)
Phenol 1.0 eq1.0 eq
Phthalide 1.0 - 1.2 eq1.0 - 1.1 eq
Base (e.g., NaOH) 1.1 - 1.5 eq1.1 - 1.3 eq
Solvent Volume 10-20 mL/g of phenol5-10 L/kg of phenol
Reaction Temp. 80 - 110 °C80 - 100 °C
Reaction Time 2 - 8 hours4 - 10 hours
Yield (Crude) 80 - 95%75 - 90%
Yield (Purified) 70 - 85%65 - 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying reactor_setup Reactor Setup charge_reagents Charge Phenol & Solvent reactor_setup->charge_reagents charge_base Charge Base charge_reagents->charge_base phenoxide_formation Phenoxide Formation charge_base->phenoxide_formation add_phthalide Add Phthalide Solution phenoxide_formation->add_phthalide reaction_monitoring Monitor Reaction (TLC) add_phthalide->reaction_monitoring cooling Cool Reaction Mixture reaction_monitoring->cooling extraction Aqueous Extraction cooling->extraction acidification Acidification & Precipitation extraction->acidification filtration Filtration acidification->filtration washing Wash with Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Vacuum Drying recrystallization->drying final_product Final Product: this compound drying->final_product

Caption: Experimental workflow for the pilot plant synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC)? start->check_reaction_completion incomplete Incomplete check_reaction_completion->incomplete No complete Complete check_reaction_completion->complete Yes extend_time_temp Extend Reaction Time / Increase Temperature incomplete->extend_time_temp check_reagents Check Reagent Quality & Stoichiometry complete->check_reagents reagent_issue Impure/Incorrect Stoichiometry check_reagents->reagent_issue Issue Found reagent_ok Reagents OK check_reagents->reagent_ok OK purify_reagents Purify Reagents / Adjust Stoichiometry reagent_issue->purify_reagents check_conditions Check for Anhydrous Conditions reagent_ok->check_conditions moisture_present Moisture Present check_conditions->moisture_present Yes anhydrous_ok Conditions OK check_conditions->anhydrous_ok No dry_equipment_solvents Dry Glassware & Solvents moisture_present->dry_equipment_solvents check_mixing Evaluate Mixing Efficiency anhydrous_ok->check_mixing poor_mixing Poor Mixing check_mixing->poor_mixing Yes good_mixing Mixing OK check_mixing->good_mixing No optimize_agitation Optimize Agitator Speed/Design poor_mixing->optimize_agitation investigate_workup Investigate Work-up & Isolation Losses good_mixing->investigate_workup

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Identifying and characterizing unexpected peaks in the NMR of 2-(Phenoxymethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected peaks in the 1H and 13C NMR spectra of 2-(Phenoxymethyl)benzoic acid.

Troubleshooting Guide: Unexpected Peaks in the NMR of this compound

Q1: I am seeing peaks in my 1H NMR spectrum that I cannot assign to this compound. What are the common sources of these unexpected signals?

A1: Unexpected peaks in an NMR spectrum can originate from several sources. The most common include:

  • Residual Solvents: Small amounts of solvents used during the synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are often present in the final sample.

  • Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials such as phenol or phthalide.

  • Side Products: Depending on the synthetic route, various side products may be formed.

  • Water: Moisture in the NMR solvent or sample will appear as a broad singlet in the 1H NMR spectrum.

  • Grease: Contamination from greased joints in laboratory glassware can introduce broad signals in the aliphatic region.

Q2: How can I identify if the unexpected peaks are from residual solvents?

A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of the unknown peaks to the values in the table below. The multiplicity of the solvent peak (e.g., singlet, triplet, quintet) is also a key identifier.[1][2][3]

Q3: What are the likely impurities from the synthesis of this compound and what are their characteristic NMR signals?

A3: The synthesis of this compound is commonly achieved through the reaction of phenol with phthalide or via a Williamson ether synthesis. Potential impurities include:

  • Phenol: If your synthesis started from phenol, you might see characteristic aromatic signals.

  • Phthalide: Unreacted phthalide from this synthetic route may also be present.

  • Side Products from Williamson Ether Synthesis: This method can sometimes lead to elimination byproducts.[4]

Q4: I observe a broad singlet in my 1H NMR spectrum. What could it be?

A4: A broad singlet is often indicative of an exchangeable proton, most commonly from water (H2O) or the carboxylic acid proton of the product itself. The chemical shift of water is highly dependent on the solvent and temperature. To confirm if a peak is from an exchangeable proton (like -OH or -NH), you can perform a D2O shake. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[5][6]

Q5: My baseline is rolling and my peaks are broad. What could be the issue?

A5: Poor shimming of the NMR spectrometer is a common cause of broad peaks and a rolling baseline. Re-shimming the instrument should resolve this issue. Highly concentrated samples can also lead to peak broadening. Diluting your sample may help. Inhomogeneous samples, where the compound is not fully dissolved, can also lead to poor spectral quality.[6][7]

Frequently Asked Questions (FAQs)

Q: What are the expected 1H and 13C NMR chemical shifts for this compound?

A: The expected chemical shifts are summarized in the tables below. These values are predicted and may vary slightly depending on the solvent and concentration.

Q: Can conformational isomers of this compound lead to extra peaks?

A: While possible, significant peak doubling due to restricted rotation at room temperature is not commonly reported for this molecule under standard NMR conditions. Variable temperature NMR studies could be conducted if conformational isomerism is suspected.

Q: How can I confirm the identity of an unknown impurity?

A: If you have a hypothesis about the identity of an impurity, you can try to obtain a pure standard of that compound and acquire its NMR spectrum under the same conditions for direct comparison. Alternatively, techniques such as 2D NMR (COSY, HSQC, HMBC) or LC-MS can be used to elucidate the structure of the unknown peak.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~10-13Broad Singlet1H
Aromatic (Benzoic acid ring)~7.3 - 8.1Multiplet4H
Aromatic (Phenoxy ring)~6.9 - 7.4Multiplet5H
Methylene (-CH2-)~5.2Singlet2H

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
Carboxylic Acid (C=O)~168
Aromatic (quaternary)~125 - 160
Aromatic (CH)~115 - 135
Methylene (-CH2-)~68

Table 3: Common Laboratory Solvents and Their Residual 1H NMR Peaks in CDCl3 [1][2][3]

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Dimethylformamide (DMF)8.02 (s), 2.92 (s), 2.75 (s)Singlet, Singlet, Singlet
Dimethyl Sulfoxide (DMSO)2.50Quintet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet
Methanol3.49Singlet
Toluene7.17 (m), 2.34 (s)Multiplet, Singlet
Water1.56Broad Singlet

Table 4: Potential Impurities and Their Approximate 1H NMR Signals

CompoundKey 1H NMR Signals (ppm)
Phenol~6.9-7.3 (m, Ar-H), ~4.5-8 (br s, -OH)[8][9][10]
Phthalide~7.4-7.9 (m, Ar-H), ~5.3 (s, -CH2-)[11][12]

Experimental Protocols

Protocol for Acquiring a Standard 1H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

    • To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Insert the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum. If using CDCl3, the residual CHCl3 peak should be set to 7.26 ppm. If using DMSO-d6, the residual DMSO peak should be set to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak(s) Observed check_solvent Compare peak chemical shift and multiplicity to known solvent impurities (Table 3) start->check_solvent solvent_match Peak identified as solvent check_solvent->solvent_match Match no_solvent_match No match check_solvent->no_solvent_match No Match end Characterization Complete solvent_match->end check_impurities Compare peak to potential starting materials or side products (Table 4) no_solvent_match->check_impurities impurity_match Peak identified as known impurity check_impurities->impurity_match Match no_impurity_match No match check_impurities->no_impurity_match No Match impurity_match->end check_broad_peak Is the peak a broad singlet? no_impurity_match->check_broad_peak d2o_shake Perform D2O shake experiment check_broad_peak->d2o_shake Yes further_analysis Consider 2D NMR, LC-MS, or synthesis of suspected impurity for confirmation check_broad_peak->further_analysis No peak_disappears Peak disappears or reduces. Identified as exchangeable proton (e.g., H2O, -COOH) d2o_shake->peak_disappears peak_remains Peak remains. Consider other possibilities. d2o_shake->peak_remains peak_disappears->end peak_remains->further_analysis further_analysis->end

Caption: A logical workflow for identifying unexpected peaks in an NMR spectrum.

synthesis_impurities Potential Impurities in the Synthesis of this compound cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities phenol Phenol product This compound phenol->product + Phthalide unreacted_phenol Unreacted Phenol phenol->unreacted_phenol phthalide Phthalide phthalide->product unreacted_phthalide Unreacted Phthalide phthalide->unreacted_phthalide williamson_sm 2-(Halomethyl)benzoic acid derivative + Phenol williamson_sm->product Williamson Ether Synthesis elimination_product Elimination Byproduct williamson_sm->elimination_product solvents Residual Solvents product->solvents from workup

References

How to avoid degradation of 2-(Phenoxymethyl)benzoic acid during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Phenoxymethyl)benzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry place, ideally between 2°C and 8°C. Storing at lower temperatures, such as -20°C, can also be an option for extended preservation, particularly for analytical standards or small quantities. Short-term storage at ambient temperature is generally acceptable, but prolonged exposure to high temperatures should be avoided to minimize the risk of thermal degradation.

Q2: Is this compound sensitive to light?

A2: Yes, compounds with aromatic rings and carboxylic acid functionalities can be susceptible to photodegradation. It is advisable to store this compound in amber vials or other light-protecting containers to prevent degradation caused by exposure to UV and visible light.

Q3: What type of container should I use for storage?

A3: Use well-sealed, non-reactive containers made of glass or a compatible polymer. Avoid metal containers, as the acidic nature of the carboxylic group can lead to corrosion and potential contamination or degradation of the compound.[1] For solutions, ensure the container cap is tight to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q4: Can I store this compound in a solution?

A4: While possible for short-term use, long-term storage in solution is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you need to store it in solution, use a high-purity, anhydrous aprotic solvent and store at a low temperature (-20°C or below). Prepare fresh solutions for critical experiments whenever possible.

Q5: What are the primary degradation pathways for this compound?

A5: The two primary functional groups susceptible to degradation are the carboxylic acid and the ether linkage. Potential degradation pathways include:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide, which can be initiated by heat or light.

  • Ether Cleavage: The breaking of the C-O bond of the ether linkage, which can be catalyzed by strong acids and potentially accelerated by heat. This could lead to the formation of phenol and 2-methylbenzoic acid derivatives. While ethers are generally stable, this pathway should be considered under harsh conditions.[2][3][4][5][6]

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or air (oxidation).Store the compound in a tightly sealed, amber container in a desiccator or a controlled low-humidity environment. Purging the container with an inert gas like argon or nitrogen can also help.
Inconsistent experimental results or loss of potency Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection).2. Perform a purity check using a validated analytical method like HPLC (see Experimental Protocols).3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Appearance of new peaks in chromatogram Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.2. Review storage and experimental conditions to identify the stress factor (e.g., heat, pH, light) causing the degradation.3. Adjust storage and handling procedures to mitigate the identified stress factor.
Difficulty in dissolving the compound Potential polymerization or degradation into less soluble products.1. Attempt to dissolve a small amount in a different, appropriate solvent.2. If solubility issues persist, it is a strong indicator of degradation. A purity analysis is recommended.

Quantitative Data on Storage Conditions

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected stability under different conditions based on the general stability of aromatic carboxylic acids and ethers.

Storage Condition Temperature Relative Humidity Light Condition Expected Shelf-Life (Illustrative)
Optimal 2-8°C< 40%Protected from light (Amber vial)> 2 years
Sub-optimal Ambient (~25°C)UncontrolledExposed to ambient light6 - 12 months
Adverse > 40°C> 60%Direct sunlight< 3 months

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation and identify the retention times of any new peaks, which represent potential degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program (Illustrative):

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 20% B

      • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_troubleshooting_workflow cluster_investigation Investigation Steps start Start: Inconsistent Experimental Results check_purity Check Purity (e.g., HPLC) start->check_purity degradation_observed Degradation Observed? check_purity->degradation_observed investigate_storage Investigate Storage Conditions: - Temperature - Light Exposure - Humidity degradation_observed->investigate_storage Yes no_degradation No Degradation (Investigate other experimental parameters) degradation_observed->no_degradation No identify_cause Identify Potential Cause investigate_storage->identify_cause investigate_handling Investigate Experimental Handling: - Solvent Quality - pH - Exposure to Air investigate_handling->identify_cause remediate Remediate: - Use fresh compound - Adjust storage/handling identify_cause->remediate end End: Consistent Results remediate->end

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathways parent This compound decarboxylation Decarboxylation (Heat, Light) parent->decarboxylation ether_cleavage Ether Cleavage (Acid, Heat) parent->ether_cleavage product1 Phenoxymethylbenzene decarboxylation->product1 product2 Phenol ether_cleavage->product2 product3 2-Methylbenzoic Acid Derivative ether_cleavage->product3

Caption: Potential degradation pathways of this compound.

References

Optimizing the mobile phase for better separation in HPLC analysis of derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the mobile phase for better separation of derivatives and other analytes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments, presented in a question-and-answer format.

Issue 1: Poor Resolution and Co-eluting Peaks

Question: My chromatogram shows poor resolution, with two or more peaks eluting very close together or completely co-eluting. How can I improve the separation?

Answer: Poor resolution is a common challenge, especially when analyzing structurally similar derivatives.[1] To improve the separation, you can systematically adjust several chromatographic parameters that influence selectivity, efficiency, and retention.[1][2] A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[1]

Potential Causes & Solutions:

  • Mobile Phase Composition: The composition of the mobile phase is a powerful tool for optimizing separations.[3][4]

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, altering the percentage of the organic solvent (like acetonitrile or methanol) is the first step. Decreasing the organic content will increase retention times, which may improve separation.[2][5] A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention.[6]

    • Change Organic Modifier Type: Switching between different organic solvents can alter selectivity.[1] Acetonitrile, methanol, and tetrahydrofuran have different properties; for example, methanol is more acidic while acetonitrile can engage in dipole-dipole interactions.[6]

    • Modify Mobile Phase pH: For ionizable derivatives, adjusting the pH of the mobile phase is a critical step.[7][8] Changing the pH affects the ionization state of the analytes, which in turn alters their retention behavior.[9] A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state and avoid split peaks.[7]

  • Elution Method: The choice between isocratic and gradient elution significantly impacts resolution.

    • Switch to Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the separation of complex mixtures with a wide range of polarities.[10][11][12]

    • Optimize the Gradient: If you are already using a gradient, try making it shallower (a slower rate of change).[1][5] A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1]

  • Stationary Phase: If mobile phase optimization is insufficient, consider the column itself.

    • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-hexyl or Cyano) can provide different selectivity and change the elution order.[1][13]

  • Temperature and Flow Rate:

    • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency.[5] However, be cautious as high temperatures can degrade thermolabile compounds.[5]

    • Reduce Flow Rate: A lower flow rate generally improves resolution by allowing more time for interactions between the analyte and the stationary phase, though this will increase the analysis time.[1][5]

Issue 2: Peak Tailing

Question: My analyte peaks are asymmetrical with a pronounced "tail." What causes this and how can I fix it?

Answer: Peak tailing, where the asymmetry factor is greater than 1, is one of the most common peak shape problems in HPLC.[14] It can compromise resolution and affect the accuracy of peak integration.[15] The primary cause is often secondary interactions between the analyte and the stationary phase.[14]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause, especially for basic compounds.[14][16] Residual silanol groups on the silica-based stationary phase can become ionized (negatively charged) and interact with positively charged basic analytes, causing tailing.[16]

    • Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH < 3), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[14][16]

    • Add Mobile Phase Modifiers: Incorporating a basic additive, like triethylamine (TEA), can compete with the analyte for active silanol sites.[16]

    • Use a Highly Deactivated Column: Modern, high-purity silica columns are end-capped to minimize the number of accessible silanol groups. Using one of these columns can significantly reduce tailing for basic compounds.[14]

  • Insufficient Buffering: If the mobile phase is not adequately buffered, the pH can vary, especially when the sample is introduced in a different solvent. This can lead to inconsistent ionization and peak tailing.[16]

    • Increase Buffer Concentration: Ensure the buffer concentration is sufficient, typically in the 10-25 mM range.[16] The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH for effective buffering.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing that often looks like a right triangle.[15]

    • Reduce Sample Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[15]

  • Column Contamination or Degradation:

    • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path, causing tailing for all peaks.[15] Try backflushing the column to dislodge particulates.[15]

    • Column Void: A void or channel in the column packing can lead to peak distortion. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges.[15][17] If a void is suspected, the column usually needs to be replaced.

Issue 3: Peak Fronting

Question: My peaks are asymmetrical with the front being less steep than the back. What is causing this peak fronting?

Answer: Peak fronting (asymmetry factor < 1) is less common than tailing but can also negatively impact analysis by reducing peak height and making integration difficult.[18] It often points to issues with sample overload or incompatibility between the sample solvent and the mobile phase.[18]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte can travel through the beginning of the column too quickly without proper partitioning, causing fronting.[18]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[17] If the analyte's solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially if the sample concentration is very high.[18]

    • Solution: Try reducing the injection volume or diluting the sample.[18]

  • Poor Column Packing / Column Collapse: A poorly packed column bed or a physical collapse of the packing material can create channels, leading to distorted peak shapes, including fronting.[18] This can happen when operating at extreme pH or temperature conditions.[15]

    • Solution: This is a catastrophic column failure, and the column must be replaced.[15] Always operate within the manufacturer's recommended limits for pH and temperature.[9][15]

  • Temperature Effects: In some cases, temperature mismatches between the mobile phase entering the column and the column itself can cause peak shape issues. Ensure consistent temperature control.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for separating closely eluting derivatives.[1]

  • Initial Scouting Gradient:

    • Objective: Determine the approximate elution times of all derivatives.

    • Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.[1]

    • Procedure: Run a fast, broad linear gradient (e.g., 5% B to 95% B in 15 minutes).[1] This will establish the range of organic solvent needed to elute all compounds.

  • Gradient Optimization:

    • Objective: Improve separation of the target derivatives.

    • Procedure: Based on the scouting run, design a more focused gradient. If the co-eluting peaks appeared between 30% and 40% B, create a shallower gradient in that region. For example:

      • 0-2 min: Hold at 5% B

      • 2-12 min: Linear gradient from 5% B to 30% B

      • 12-22 min: Shallow linear gradient from 30% B to 40% B

      • 22-25 min: Linear gradient from 40% B to 95% B

      • 25-30 min: Hold at 95% B

      • Follow with column re-equilibration at initial conditions.

  • pH and Organic Modifier Adjustment (If needed):

    • Objective: Alter selectivity if gradient optimization is insufficient.

    • pH Adjustment: Prepare Mobile Phase A with different pH values using appropriate buffers (e.g., phosphate or acetate buffers) to find the optimal pH for separation of ionizable derivatives.[19][20] Remember to stay within the column's stable pH range.[9][20]

    • Change Organic Modifier: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the optimized gradient run. Methanol has different solvent properties and can change the elution order, potentially resolving the co-eluting peaks.[1]

Protocol 2: Diagnosing and Fixing Peak Tailing
  • Check for Column Overload:

    • Procedure: Prepare a 10-fold dilution of your sample. Inject both the original and the diluted sample.

    • Analysis: If the peak shape of the diluted sample is significantly more symmetrical, the issue is likely column overload. Reduce your standard sample concentration accordingly.[15]

  • Isolate Column vs. System Issues:

    • Procedure: If a guard column is installed, remove it and re-run the analysis.[15]

    • Analysis: If peak shape improves, the guard column is contaminated and should be replaced. If the problem persists, the issue is likely with the analytical column or mobile phase.

  • Evaluate Mobile Phase pH:

    • Procedure: If analyzing basic compounds, prepare a new mobile phase with a lower pH (e.g., pH 2.5-3.0 using formic acid or TFA) to suppress silanol interactions.[16]

    • Analysis: If peak tailing is reduced, secondary silanol interactions were the likely cause. Adopt the lower pH mobile phase for your method.

  • Column Cleaning:

    • Procedure: If contamination is suspected, flush the column with a series of strong solvents. For a reversed-phase column, a typical sequence is:

      • Mobile phase without buffer salts

      • 100% Water

      • Isopropanol

      • Methylene Chloride*

      • Isopropanol*

      • 100% Water

      • Mobile phase *Note: Flush with an intermediate solvent like isopropanol when switching between immiscible solvents like methylene chloride and water.[17]

    • Analysis: After flushing, re-equilibrate the column with the mobile phase and inject a standard. If peak shape is restored, the column was contaminated.

Data and Tables

Table 1: Common Mobile Phase Buffers and Modifiers

This table summarizes common additives used to control pH and improve peak shape in reversed-phase HPLC.[21][22][23]

AdditiveTypeTypical ConcentrationpKa / Useful pH RangeNotes
Trifluoroacetic Acid (TFA) pH Modifier, Ion-Pairing Agent0.05 - 0.1%~0.2Excellent for peptide/protein separations; suppresses silanol ionization.[16][22] Can cause ion suppression in LC-MS.
Formic Acid pH Modifier0.1 - 1.0%3.8Volatile and LC-MS compatible; commonly used to acidify the mobile phase.[22]
Acetic Acid pH Modifier0.1 - 1.0%4.8Volatile and LC-MS compatible.[22]
Ammonium Acetate Buffer5 - 20 mM3.8 - 5.8 & 8.2 - 10.2Volatile buffer, excellent for LC-MS applications.[22][23]
Ammonium Formate Buffer5 - 20 mM3.3 - 4.3 & 8.8 - 9.8Volatile buffer, excellent for LC-MS applications.[23]
Phosphate Buffers Buffer10 - 50 mM2.1, 7.2, 12.3Excellent buffering capacity but are non-volatile and not compatible with LC-MS.[20][22] Can precipitate in high organic concentrations.[24]
Triethylamine (TEA) Silanol Blocker0.1%10.8Basic additive used to reduce peak tailing of basic compounds by competing for active silanol sites.[16]
Table 2: Isocratic vs. Gradient Elution Comparison

This table compares the two primary elution modes to help you decide which is more appropriate for your analysis of derivatives.[10][11][12][25][26]

FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition Constant throughout the run.[11][12]Composition changes during the run.[11][25]
Best For Simple mixtures; compounds with similar polarities; routine QC analysis.[11][12][26]Complex mixtures; compounds with a wide range of polarities; method development.[10][11][26]
Advantages Simple, reproducible, stable baseline, less sophisticated equipment needed.[11][12]Better resolution for complex samples, shorter analysis times, sharper peaks for late-eluting compounds, higher sensitivity.[10][11][26]
Disadvantages Poor resolution for complex samples, long run times for strongly retained compounds, peak broadening for late eluters.[11][25][26]Requires more complex equipment (pumps that can mix solvents), requires column re-equilibration between runs, potential for baseline drift.[10]

Visualizations

Logical & Experimental Workflows

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Derivatives scouting 1. Perform Scouting Gradient (e.g., 5-95% B in 15 min) start->scouting eval_scout Are peaks roughly separated? scouting->eval_scout optimize_gradient 2. Optimize Gradient - Create shallower slope around eluting peaks - Introduce isocratic holds eval_scout->optimize_gradient Yes change_solvent 3. Change Organic Modifier (e.g., Acetonitrile -> Methanol) eval_scout->change_solvent No, very poor separation eval_gradient Is Rs > 1.5? optimize_gradient->eval_gradient eval_gradient->change_solvent No end_success End: Method Optimized eval_gradient->end_success Yes eval_solvent Is Rs > 1.5? change_solvent->eval_solvent adjust_ph 4. Adjust Mobile Phase pH (Ensure analyte is fully ionized or suppressed) eval_solvent->adjust_ph No eval_solvent->end_success Yes eval_ph Is Rs > 1.5? adjust_ph->eval_ph change_column 5. Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) eval_ph->change_column No eval_ph->end_success Yes change_column->end_success

Caption: A workflow for systematically optimizing the mobile phase to resolve co-eluting peaks.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_overload 1. Inject Diluted Sample start->check_overload is_overload Does peak shape improve? check_overload->is_overload fix_overload Solution: Reduce Sample Concentration / Injection Volume is_overload->fix_overload Yes check_all_peaks 2. Does tailing affect all peaks or only some? is_overload->check_all_peaks No end_success End: Symmetrical Peaks fix_overload->end_success all_peaks_tail All Peaks Tail check_all_peaks->all_peaks_tail check_frit Cause: Possible Blocked Frit or Column Void all_peaks_tail->check_frit Yes some_peaks_tail Only Some Peaks Tail (e.g., basic analytes) all_peaks_tail->some_peaks_tail No fix_frit Solution: Backflush or Replace Column check_frit->fix_frit fix_frit->end_success cause_silanol Cause: Secondary Silanol Interactions or pH/Buffer Issue some_peaks_tail->cause_silanol fix_silanol Solution: - Lower mobile phase pH - Increase buffer concentration - Add competitive modifier (e.g., TEA) - Use end-capped column cause_silanol->fix_silanol fix_silanol->end_success

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues.

Peak_Fronting_Troubleshooting start Start: Peak Fronting Observed check_solvent 1. Is sample solvent stronger than mobile phase? start->check_solvent is_solvent_strong Yes check_solvent->is_solvent_strong fix_solvent Solution: Dissolve sample in mobile phase or a weaker solvent is_solvent_strong->fix_solvent Yes check_overload 2. Check for Sample Overload is_solvent_strong->check_overload No end_success End: Symmetrical Peaks fix_solvent->end_success is_overload Does reducing concentration improve shape? check_overload->is_overload fix_overload Solution: Reduce Sample Concentration / Injection Volume is_overload->fix_overload Yes check_column 3. Check for Column Failure is_overload->check_column No fix_overload->end_success is_column_bad Is there a sudden change in performance? check_column->is_column_bad cause_collapse Cause: Possible Column Collapse or Packing Issue is_column_bad->cause_collapse Yes is_column_bad->end_success No fix_column Solution: Replace Column. Check operating conditions (pH, Temp). cause_collapse->fix_column fix_column->end_success

Caption: A troubleshooting workflow for diagnosing and resolving peak fronting issues.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so important for the analysis of derivatives? The pH of the mobile phase is crucial because it controls the ionization state of acidic or basic analytes and their derivatives.[3][7] An analyte's charge directly impacts its polarity and, therefore, its retention time in reversed-phase HPLC.[7] By controlling the pH, you can ensure that the analyte is in a single, consistent ionization state (either fully ionized or fully suppressed), which leads to sharp, symmetrical peaks and reproducible retention times.[7][16] Operating near the analyte's pKa can lead to split or broad peaks.[7]

Q2: When should I choose isocratic elution over gradient elution? Isocratic elution is ideal for simple, routine analyses where the compounds have similar polarities and retention behaviors.[11][12] It is simpler to set up, more reproducible, and generally results in a more stable baseline.[11] If you are performing a quality control test for a small number of known compounds, an isocratic method is often preferred for its robustness and simplicity.[12]

Q3: What is the difference between using methanol and acetonitrile as the organic modifier? Methanol and acetonitrile are the most common organic solvents in reversed-phase HPLC, but they have different properties that can affect selectivity.[6] Acetonitrile generally has a lower viscosity, which results in lower backpressure and better efficiency.[20] Methanol is a protic solvent and can act as a hydrogen bond donor, which can lead to different interactions with analytes compared to the aprotic acetonitrile.[6] If you are struggling to separate two derivatives, switching from one solvent to the other is a powerful way to change selectivity.[1]

Q4: How can mobile phase additives improve my separation? Mobile phase additives, or modifiers, are used to enhance peak shape, resolution, and selectivity.[21] They can be categorized as:

  • pH Modifiers (Acids/Buffers): Control the pH to manage the ionization state of analytes.[21] Examples include formic acid, TFA, and phosphate or acetate buffers.[21]

  • Ion-Pairing Reagents: These are added to the mobile phase to form a neutral ion pair with a charged analyte, increasing its retention on a reversed-phase column.[3]

  • Silanol Blockers: Additives like triethylamine can be used to mask active silanol sites on the stationary phase, reducing peak tailing for basic compounds.[16]

Q5: How do I prevent buffer from precipitating in my HPLC system? Buffer precipitation is a common problem, especially in gradient elution when the concentration of the organic solvent becomes high.[24] To prevent this:

  • Check Solubility: Always ensure your chosen buffer is soluble in the highest concentration of organic solvent used in your gradient. Phosphate buffers are particularly prone to precipitating in high concentrations of acetonitrile.[24]

  • Limit Organic Concentration: Avoid running gradients to 100% organic if you have a buffer in the aqueous phase. For example, with phosphate buffers, it's often recommended not to exceed 80-85% acetonitrile.[24]

  • Flush System Properly: Always flush the system and column with unbuffered mobile phase (water/organic mix) after completing your analyses to remove all salts.[17]

References

Validation & Comparative

Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-(Phenoxymethyl)benzoic Acid Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing battle against antimicrobial resistance, researchers are continually exploring novel compounds with the potential to combat pathogenic microorganisms. This guide provides a detailed comparison of the antimicrobial efficacy of a series of 2-(Phenoxymethyl)benzoic acid derivatives against standard antibiotics, supported by experimental data. The findings presented aim to inform researchers, scientists, and drug development professionals on the potential of these compounds as future antimicrobial agents.

This comparative analysis synthesizes data from multiple studies to offer an objective overview of the in vitro activity of these novel derivatives against a panel of clinically relevant bacteria and fungi. The data is presented in a clear, tabular format to facilitate direct comparison of antimicrobial potency, specifically through Minimum Inhibitory Concentration (MIC) values. Furthermore, detailed experimental protocols for the key antimicrobial assays are provided to ensure transparency and reproducibility of the findings.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of various this compound derivatives and standard antibiotics was evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the tables below, highlight the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid against Bacterial and Fungal Strains (MIC in µg/mL)

CompoundListeria monocytogenesStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaEscherichia coliSalmonella enteritidisCandida spp.
5g >102432>1024256512512256
5h >102432>102425651251232

Data sourced from a study on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid.[1]

Table 2: Antimicrobial Activity of Thioureides of 2-(4-methylphenoxymethyl) benzoic acid against Bacterial and Fungal Strains (MIC in µg/mL)

Microbial StrainMIC Range (µg/mL)
Staphylococcus aureus62.5 - 1000
Bacillus subtilis62.5 - 1000
Escherichia coli>1000 (for most compounds)
Pseudomonas aeruginosa31.5 - 250
Klebsiella pneumoniae>1000 (for most compounds)
Candida albicans15.6 - 62.5
Aspergillus niger15.6 - 62.5

This table summarizes the range of MIC values observed for a series of new thioureides of 2-(4-methylphenoxymethyl) benzoic acid.[2]

Table 3: Comparative Antimicrobial Activity of Amoxicillin Hybrid Molecules with Benzoic Acid Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureus (MRSA)
Amoxicillin-p-nitrobenzoic acid (6d)64
Amoxicillin (Reference Drug)128

This data highlights the improved activity of a hybrid molecule against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the standard antibiotic amoxicillin.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Broth Microdilution Method for MIC Determination

This quantitative assay was performed to establish the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a microbial suspension in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in a suitable solvent, such as Dimethylformamide (DMF), to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the compound stock solutions were prepared in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The microplates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Agar Diffusion Method (Qualitative Screening)

This method was utilized for the initial qualitative screening of the antimicrobial activity of the synthesized compounds.[2]

  • Preparation of Agar Plates: Standardized agar medium (e.g., Mueller-Hinton Agar) was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar was uniformly inoculated with a standardized microbial suspension using a sterile swab.

  • Application of Test Compounds:

    • Paper Filter Disk Impregnation: Sterile filter paper discs were impregnated with solutions of the test compounds and placed on the inoculated agar surface.

    • Agar Well Diffusion: Wells were created in the agar using a sterile borer, and a specific volume of the test compound solution was added to each well.

    • Spotting: A small volume of the test solution was directly spotted onto the surface of the inoculated agar.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The presence of a zone of inhibition (a clear area around the disc, well, or spot where microbial growth is inhibited) indicated antimicrobial activity. The diameter of this zone was measured to provide a qualitative assessment of the compound's efficacy.

Visualizing the Experimental Process

To further clarify the methodologies, the following diagrams illustrate the workflows of the key experimental protocols.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Perform Serial Dilutions in 96-well plate A->C B Prepare Test Compound Solutions B->C D Inoculate wells with microbial suspension C->D E Incubate plates D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution Method.

Experimental_Workflow_Agar_Diffusion cluster_prep Preparation cluster_application Application cluster_analysis Analysis A Prepare and Inoculate Agar Plates C Apply Compounds (Disk, Well, or Spot) A->C B Prepare Test Compound Solutions B->C D Incubate plates C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Agar Diffusion Method.

Concluding Remarks

The presented data indicates that this compound derivatives exhibit promising antimicrobial activity against a variety of pathogenic microorganisms. Notably, certain derivatives have demonstrated comparable or even superior efficacy to standard antibiotics against resistant strains such as MRSA.[3] The broad spectrum of activity, encompassing both bacteria and fungi, suggests that these compounds warrant further investigation as potential leads in the development of new antimicrobial therapies. Future research should focus on elucidating the mechanism of action of these derivatives and evaluating their in vivo efficacy and safety profiles.

References

A Comparative Guide to the Quantification of 2-(Phenoxymethyl)benzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-(phenoxymethyl)benzoic acid against other analytical techniques. The performance of these methods is evaluated based on established validation parameters, with detailed experimental protocols provided.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of small aromatic carboxylic acids like this compound.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLNot Reported
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%96.0 - 104.0%
Precision (%RSD) < 2%< 10%< 8.5%
Sample Throughput ModerateLow to ModerateHigh
Specificity Good, but potential for interferenceHigh, mass analyzer provides specificityVery High, precursor-product ion monitoring
Cost Low to ModerateModerateHigh

Note: Data for HPLC-UV and GC-MS is based on typical performance for benzoic acid and its derivatives.[1][2][3] LC-MS/MS data is based on a structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid, to represent the capabilities of a modern UHPLC-MS/MS method.[1] The actual performance for this compound may vary and would require specific method validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[4]

    • Mobile Phase : Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4] A typical starting point could be a 60:40 (v/v) mixture of 0.05 M ammonium acetate (pH 4.4) and methanol.[2]

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : 230 nm.[1]

    • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for identifying and quantifying this compound, particularly in complex matrices where volatility is not a limitation. A derivatization step is typically required to increase the volatility of the analyte.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization :

    • Evaporate the sample extract to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature : 250 °C.[1]

    • Oven Temperature Program : Initial temperature: 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometry Conditions :

    • Ion Source Temperature : 230 °C.[1]

    • Mass Range : Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies, trace-level impurity quantification, and analysis in complex matrices.

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A suitable reversed-phase column, such as a C18, 2.2 µm, 3.0 x 75 mm.[1]

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[1]

    • Flow Rate : 0.4 mL/min.[1]

    • Column Temperature : 40 °C.[1]

    • Injection Volume : 5 µL.[1]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI), likely in negative mode for a carboxylic acid.

    • Ion Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Method Validation Workflow

A robust analytical method validation is crucial to ensure the reliability of the generated data. The following diagram illustrates the key stages of an HPLC method validation process according to ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC method validation.

Discussion

HPLC-UV stands out as a cost-effective and robust method for routine quality control of this compound in bulk and simple formulations. Its moderate throughput and good precision make it a workhorse in many analytical laboratories.[2][3] The primary limitation is its potential for interference from other UV-absorbing compounds in complex matrices.

GC-MS , while offering higher selectivity than HPLC-UV, requires a derivatization step for non-volatile analytes like this compound.[1] This adds complexity and time to the sample preparation process, potentially introducing variability. However, for volatile impurities or in matrices where GC is the preferred separation technique, it remains a valuable tool.

LC-MS/MS represents the pinnacle of sensitivity and selectivity.[1] It is the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low detection limits are required. The high initial cost and complexity of the instrumentation are the main drawbacks.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control and assays of the bulk drug, a validated HPLC-UV method offers a balance of performance, cost, and ease of use. When higher specificity is required, particularly for impurity profiling, GC-MS can be employed, though it necessitates a derivatization step. For applications demanding the utmost sensitivity and selectivity, such as in bioanalysis, LC-MS/MS is the superior technique. A thorough validation of the chosen method is essential to ensure the generation of accurate and reliable data.

References

Comparative study of different synthesis routes for 2-(Phenoxymethyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide comparing three primary synthetic routes to 2-(Phenoxymethyl)benzoic acid has been developed for researchers and professionals in organic synthesis and drug development. This document provides an objective analysis of the Phthalide Ring-Opening, Williamson Ether Synthesis, and Ullmann Condensation pathways, supported by experimental data and detailed protocols to aid in methodological selection.

Executive Summary

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several distinct pathways. This guide evaluates three common methods: the reaction of phthalide with sodium phenoxide, the Williamson ether synthesis, and the copper-catalyzed Ullmann condensation. Each route presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. The Williamson ether synthesis, proceeding through an ester intermediate, appears to offer the highest yields, while the phthalide route provides a more direct approach, albeit with moderate yields reported for analogous structures. The Ullmann condensation represents a classic approach for aryl ether formation, though specific yield data for this exact transformation is less readily available in the reviewed literature.

Comparative Data of Synthesis Routes

ParameterPhthalide Ring-OpeningWilliamson Ether SynthesisUllmann Condensation
Starting Materials Phthalide, Phenol, Base (e.g., NaOH)Methyl 2-(bromomethyl)benzoate, Phenol, Base (e.g., K₂CO₃), followed by hydrolysis (e.g., NaOH/H₂O)2-Chlorobenzoic acid, Phenol, Base (e.g., K₂CO₃)
Key Reagents Sodium HydroxidePotassium Carbonate, NaOH/H₂O for hydrolysisCopper Catalyst (e.g., CuI), Ligand (e.g., L-proline)
Typical Reaction Time Not explicitly detailed; likely several hours2 hours for ether formation + hydrolysis time24-48 hours
Typical Yield ~45% (for analogous p-cresol derivative)[1]~88% (for methyl ester intermediate)Variable; often moderate to good yields reported for similar reactions.
Key Advantages Atom economical, direct route from readily available starting materials.High yield for the ether formation step, well-established and versatile reaction.Broad applicability for aryl ether synthesis, can be effective for challenging substrates.
Key Disadvantages Moderate yields reported for similar structures, requires preparation of sodium phenoxide.Two-step process (esterification followed by hydrolysis), requires synthesis of the bromomethyl intermediate.Requires a metal catalyst, potentially harsh reaction conditions (high temperature), and longer reaction times.

Logical Synthesis Workflow

The following diagram illustrates the logical flow of the three compared synthetic routes from common starting materials to the final product, this compound.

SynthesisRoutes cluster_0 Phthalide Route cluster_1 Williamson Ether Synthesis cluster_2 Ullmann Condensation Phthalide Phthalide Final_Product This compound Phthalide->Final_Product Ring Opening Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Me_ester Methyl 2-(phenoxymethyl)benzoate Phenol->Me_ester SN2 Reaction Phenol->Final_Product C-O Coupling Base1 Base (e.g., NaOH) Me_2_bromomethylbenzoate Methyl 2-(bromomethyl)benzoate Me_2_bromomethylbenzoate->Me_ester SN2 Reaction Base2 Base (e.g., K2CO3) Base2->Me_ester SN2 Reaction Two_chlorobenzoic_acid 2-Chlorobenzoic Acid Two_chlorobenzoic_acid->Final_Product C-O Coupling Copper_cat Copper Catalyst Copper_cat->Final_Product C-O Coupling Sodium_Phenoxide->Final_Product Me_ester->Final_Product Hydrolysis

Caption: Comparative workflow of three synthetic routes to this compound.

Experimental Protocols

Route 1: Phthalide Ring-Opening (Representative Protocol)

This protocol is based on the synthesis of analogous this compound derivatives.[1]

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq) in a suitable solvent such as anhydrous ethanol. Carefully add sodium hydroxide (1.0 eq) in portions while stirring. The mixture is typically stirred at room temperature until the phenol is fully converted to sodium phenoxide.

  • Reaction with Phthalide: Add phthalide (1.0 eq) to the solution of sodium phenoxide. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Williamson Ether Synthesis (Two-Step Protocol)

This protocol is adapted from the synthesis of structurally related compounds.

Step A: Synthesis of Methyl 2-(phenoxymethyl)benzoate

  • Reaction Setup: To a solution of phenol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl 2-(bromomethyl)benzoate (1.0 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is heated to reflux (typically around 80-90 °C) for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 2-(phenoxymethyl)benzoate.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Step B: Hydrolysis to this compound

  • Saponification: The methyl 2-(phenoxymethyl)benzoate (1.0 eq) is dissolved in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reaction: The mixture is heated to reflux for 1-3 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., concentrated HCl) to a pH of 1-2. The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Purification: Further purification can be achieved by recrystallization.

Route 3: Ullmann Condensation (Representative Protocol)

This protocol is a representative procedure based on Ullmann-type couplings of 2-halobenzoic acids.[2][3]

  • Reaction Setup: In a sealable reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or a diamine, 10-20 mol%).

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Reaction: The vessel is sealed, and the mixture is heated to a high temperature (typically 120-160 °C) with vigorous stirring for 24 to 48 hours. The reaction should be monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a strong acid (e.g., 6M HCl). The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

References

Structure-Activity Relationship (SAR) of 2-(Phenoxymethyl)benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-(phenoxymethyl)benzoic acid analogs, focusing on their antimicrobial and anti-inflammatory activities. Experimental data is presented to elucidate the impact of structural modifications on biological efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenoxy and benzoic acid rings. This section summarizes the quantitative data from various studies to highlight these relationships.

Antimicrobial Activity

A series of thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid has been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[1]

Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-(4-Methyl-phenoxymethyl)benzoic Acid Thioureide Analogs [1]

Compound IDR (Substituent on Thioureide)S. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicans
1a 4-Cl-C₆H₄12562.5>1000250>100062.5
1b 4-F-C₆H₄250125>1000125>100031.25
1c 4-Br-C₆H₄12562.5>1000250>100062.5
1d 4-I-C₆H₄62.531.25>1000125>100015.6
1e 4-NO₂-C₆H₄>1000>1000>1000>1000>1000>1000
1f 2,4-diCl-C₆H₃62.562.5>1000125>100031.25

SAR Insights for Antimicrobial Activity:

  • Halogen Substitution: The presence of a halogen atom on the phenyl ring of the thioureide moiety is crucial for antimicrobial activity. The activity varies with the nature of the halogen, with the iodo-substituted analog (1d ) exhibiting the highest potency, particularly against C. albicans.[1]

  • Electron-Withdrawing Groups: A strong electron-withdrawing group like the nitro group (1e ) leads to a significant loss of activity.[1]

  • Dihalogenation: Dichloro-substitution (1f ) generally maintains good activity, comparable to the monochloro-substituted analog (1a ).[1]

  • Spectrum of Activity: The analogs demonstrate selective activity, being more effective against Gram-positive bacteria and fungal strains than Gram-negative bacteria.[1]

Anti-Inflammatory Activity

While direct SAR studies on a broad series of this compound analogs as anti-inflammatory agents are limited, a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its anti-inflammatory properties. This compound demonstrates the potential of the broader structural class to inhibit key inflammatory mediators.

Table 2: Anti-Inflammatory Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid [2][3]

CompoundAssayModelKey Findings
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidIn vivo anti-inflammatoryLPS-induced ratsSignificantly reduced plasma levels of TNF-α and IL-1β.[2]
In silico dockingCOX-2 receptor (PDB: 5F1A)Higher affinity for COX-2 compared to acetylsalicylic acid (ASA).[2]

SAR Insights for Anti-Inflammatory Activity:

  • The benzoic acid core, when appropriately substituted, can exhibit significant anti-inflammatory effects. The activity is hypothesized to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and subsequent modulation of the NF-κB signaling pathway.[2][3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethylformamide (DMF) to a stock concentration. Serial twofold dilutions are then prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay[4][5]
  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Assay Reaction: The assay is performed in a reaction buffer containing the respective COX enzyme, heme, and a reducing agent. The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin E₂ (PGE₂): The reaction is stopped after a defined incubation period, and the amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to that of the vehicle control. IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway

The anti-inflammatory effects of certain benzoic acid derivatives are postulated to involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB DNA DNA NFkB_active->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) DNA->Pro_inflammatory_genes Transcription Inhibitor 2-(Phenoxymethyl)benzoic acid analog (hypothesized) Inhibitor->IKK_complex Inhibits (Hypothesized)

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., MIC, % Inhibition) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response SAR_Analysis SAR Analysis & Lead Optimization Dose_Response->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Mechanism_Studies Mechanism of Action Studies Lead_Compound->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Testing

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

References

Comparing the biological activity of 2-(Phenoxymethyl)benzoic acid with other benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-(Phenoxymethyl)benzoic acid and other benzoic acid derivatives, supported by available experimental data. While direct biological activity data for this compound is limited in the public domain, this guide leverages data from its close structural analogs and other benzoic acid derivatives to offer valuable insights into its potential therapeutic applications.

This comparative analysis focuses primarily on the antimicrobial and anti-inflammatory properties of these compounds, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and workflows through diagrams.

Antimicrobial Activity: A Comparative Overview

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activity. The following data is derived from studies on thioureide derivatives of closely related 2-(4-methylphenoxymethyl)benzoic acid and 2-(4-chlorophenoxymethyl)benzoic acid, which serve as a proxy for the potential activity of this compound. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoic Acid Derivatives
Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Thioureides of 2-(4-methylphenoxymethyl)benzoic acid 1000 - 62.5>1000>1000250 - 31.562.5 - 15.662.5 - 15.6[1][2]
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid 32>1024>1024>1024256 - 32Not Tested[3]
Hydroxylated Benzoic Acids (e.g., 3-hydroxy benzoic acid) ------[4]
2-Aminobenzoic acid derivatives ----Fungicidal activity reported-

Note: A lower MIC value indicates higher antimicrobial activity. The range of values for the thioureide derivatives reflects the screening of multiple compounds within that class.

Anti-inflammatory Activity: A Comparative Perspective

Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
Compound/DerivativeExperimental ModelKey FindingsReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid LPS-induced inflammation in ratsSignificant reduction in TNF-α and IL-1β levels.[5][6]
2-Acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) Carrageenan-induced paw edema in mice46.5% - 52.9% reduction in paw edema.[7]
2-Hydroxymethylbenzamide derivatives Carrageenan-induced paw edema in ratsUp to 52.1% inhibition of edema.
Phenolic Acids (general) Various modelsKnown to possess anti-inflammatory and analgesic properties.[8]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Antimicrobial Activity Testing: Broth Microdilution Method[1][2][3]

The antimicrobial activity of the test compounds was determined using the broth microdilution method in 96-well microplates to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured on appropriate solid media. Suspensions were prepared in sterile saline to a density corresponding to 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethylformamide (DMF) to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the test compounds were prepared in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in the microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare microbial suspension (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Prepare stock solutions of test compounds in DMF C Perform serial dilutions in 96-well plate B->C C->D E Incubate plates D->E F Observe for visible growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for MIC Determination.
Anti-inflammatory Activity Testing: Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally to the animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory activity of many benzoic acid derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, triggering a downstream signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Many anti-inflammatory benzoic acid derivatives are thought to exert their effects by inhibiting one or more steps in this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines transcription

Simplified NF-κB Signaling Pathway.

Conclusion

This comparative guide highlights the potential of this compound and its derivatives as biologically active compounds. The available data on its close analogs strongly suggest promising antimicrobial and antifungal properties. Furthermore, the broader class of benzoic acid derivatives exhibits significant anti-inflammatory activity, indicating a potential therapeutic avenue for this compound itself.

The structure-activity relationship appears to be influenced by the nature of the substituents on both the phenoxy and benzoic acid rings. Further research, including direct biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential and to optimize its structure for enhanced activity and selectivity. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Characterizing 2-(Phenoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of analytical methodologies for the characterization of 2-(Phenoxymethyl)benzoic acid, a key intermediate in various chemical syntheses. The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing environments. This document provides an objective evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental protocols and comparative data.

Data Presentation: A Comparative Analysis of Analytical Techniques

ParameterHPLC-UVGC-MS (with Derivatization)¹H NMR SpectroscopyInfrared (IR) Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationStructure Elucidation, PurityFunctional Group Identification
Linearity Range Typically 1 - 500 µg/mL[1]Typically 0.1 - 100 µg/mL[1]Quantitative (qNMR) possibleNot applicable for quantification
Limit of Detection (LOD) ~0.5 µg/mL[1]~0.05 µg/mL[1]High (mg range)High (mg range)
Limit of Quantification (LOQ) ~1.5 µg/mL[1]~0.15 µg/mL[1]High (mg range)Not applicable
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]Not typically measuredNot applicable
Precision (%RSD) < 2%[1]< 10%[1]Not typically measuredNot applicable
Specificity HighVery HighHighModerate
Sample Throughput Moderate to HighLow to ModerateLowHigh

Experimental Workflow for Method Validation

The cross-validation of analytical methods involves a systematic approach to ensure that each technique is suitable for its intended purpose and that the results are reliable and reproducible. The general workflow for such a study is outlined below.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation cluster_3 Phase 4: Method Selection & Implementation A Define Analytical Requirements B Select Appropriate Analytical Techniques A->B C Develop and Optimize Individual Methods B->C D Validate Each Method for Specificity, Linearity, Accuracy, Precision, LOD, LOQ C->D E Analyze the Same Batch of this compound with All Validated Methods D->E F Compare Results for Agreement and Discrepancies E->F G Select Primary and Secondary Methods Based on Performance and Application F->G H Implement Selected Method(s) for Routine Analysis G->H

A generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 254 nm is a common starting point for benzoic acid derivatives.[5]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 1-500 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for identifying and quantifying this compound, especially in complex matrices, provided the analyte is or can be made volatile.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (Silylation) : A derivatization step is typically required to increase the volatility of benzoic acids.[1]

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature : 250 °C.[1]

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold at 280 °C for 5 minutes.[1]

  • Mass Spectrometry Conditions :

    • Ion Source Temperature : 230 °C.[1]

    • Mass Range : Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[5]

  • Data Acquisition : Acquire the ¹H NMR spectrum using standard parameters.

  • Data Analysis : The resulting spectrum should exhibit characteristic signals corresponding to the protons of this compound. For instance, in CDCl₃, the chemical shifts are approximately: 11 ppm (carboxylic acid proton), 8.13 ppm, 7.47 ppm, 7.38 ppm, 7.19 ppm, 7.06 ppm, and 6.88 ppm for the aromatic protons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Analysis : The IR spectrum of this compound will show characteristic absorption bands for the following functional groups:

    • A broad O-H stretching vibration from the carboxylic acid group between 2500 and 3300 cm⁻¹.[7]

    • A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1680 cm⁻¹.[7]

    • C-O stretching vibrations for the ether and carboxylic acid groups in the 1320-1210 cm⁻¹ region.[7]

    • Aromatic C-H and C=C stretching vibrations.

Logical Relationship for Method Selection

The choice of the most appropriate analytical method depends on the specific analytical need. The following diagram illustrates the logical decision-making process for selecting a suitable method for the analysis of this compound.

cluster_0 Method Selection cluster_1 Recommended Technique A Analytical Goal? B Structural Confirmation A->B Identity C Quantitative Analysis A->C Purity/Concentration D Functional Group ID A->D Functional Groups E NMR Spectroscopy B->E F HPLC or GC-MS C->F G IR Spectroscopy D->G

Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Efficacy of 2-(Phenoxymethyl)benzoic Acid Derivatives Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents capable of combating recalcitrant microbial strains. Among the promising candidates are derivatives of 2-(phenoxymethyl)benzoic acid, a class of synthetic compounds that has demonstrated significant antimicrobial activity. This guide provides an objective comparison of their efficacy against drug-resistant bacteria and fungi, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

In Vitro Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial potency of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Data from in vitro studies on various thioureide derivatives of this compound are summarized below, offering a comparative look at their activity spectrum.

Antibacterial Activity

Thioureide derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibit potent activity against clinically relevant and often drug-resistant species.

Table 1: MIC of this compound Derivatives Against Drug-Resistant Bacteria

Compound ClassMicrobial StrainResistance ProfileMIC (µg/mL)Reference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidStaphylococcus aureusMultidrug-Resistant32[1]
Thioureides of 2-(4-methylphenoxymethyl)-benzoic acidStaphylococcus aureusNot Specified62.5 - 1000[2][3]
Thioureides of 2-(4-methylphenoxymethyl)-benzoic acidPseudomonas aeruginosaNot Specified31.5 - 250[2][3]
Amoxicillin-p-nitrobenzoic acid hybridStaphylococcus aureusMethicillin-Resistant (MRSA)64
Reference Antibiotics
AmoxicillinStaphylococcus aureusMethicillin-Resistant (MRSA)128
VancomycinStaphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 2.0[4]
LinezolidStaphylococcus aureusMethicillin-Resistant (MRSA)< 4[5]

Note: Lower MIC values indicate higher antimicrobial activity.

The data indicates that specific chlorinated derivatives show strong activity against multidrug-resistant S. aureus, with an MIC of 32 µg/mL.[1] Furthermore, hybrid molecules pairing a benzoic acid derivative with amoxicillin have demonstrated the ability to overcome resistance, showing a twofold increase in activity against MRSA compared to amoxicillin alone. While vancomycin remains the gold standard for MRSA infections with lower MIC values, the potential of these derivatives to treat resistant infections is significant.[4][6]

Antifungal Activity

The antifungal potential of these derivatives is particularly noteworthy, with several compounds exhibiting high efficacy against pathogenic yeasts and molds.

Table 2: MIC of this compound Derivatives Against Fungal Strains

Compound ClassFungal StrainMIC (µg/mL)Reference
Thioureides of 2-(4-methylphenoxymethyl)-benzoic acidCandida albicans15.6 - 62.5[2][3]
Thioureides of 2-(4-methylphenoxymethyl)-benzoic acidAspergillus niger15.6 - 62.5[2][3]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidCandida albicans32 - 256[1]

The results highlight the potent antifungal properties of 2-(4-methylphenoxymethyl)benzoic acid thioureides, with MIC values as low as 15.6 µg/mL against both Candida albicans and Aspergillus niger.[2][3] This suggests a strong potential for these compounds in the development of new antifungal agents.

Proposed Mechanisms of Action

The antimicrobial activity of benzoic acid derivatives appears to be multifactorial, with different mechanisms proposed for their antibacterial and antifungal effects.

Bacterial Membrane Disruption

For antibacterial activity, a key proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the phenoxymethyl group allows the molecule to intercalate into the phospholipid bilayer of the bacterial membrane. This integration is thought to disrupt van der Waals interactions between the lipid chains, leading to a loss of membrane integrity and function.[7] The subsequent ion gradient disturbance and leakage of essential cytoplasmic components ultimately result in bacterial cell death.[7][8]

cluster_membrane Bacterial Cell Membrane membrane {Phospholipid Bilayer |  Outer Leaflet |  Inner Leaflet} compound 2-(Phenoxymethyl)benzoic Acid Derivative intercalation Intercalation into Membrane compound->intercalation intercalation->membrane:head disruption Disruption of van der Waals Forces intercalation->disruption permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage death Bacterial Cell Death leakage->death

Proposed mechanism of bacterial membrane disruption.
Fungal CYP53 Enzyme Inhibition

In fungi, a primary target for benzoic acid derivatives has been identified as the CYP53 family of cytochrome P450 enzymes.[9][10] Specifically, these enzymes, such as benzoate 4-hydroxylase, are involved in the detoxification of benzoic acid, a key intermediate in the metabolism of aromatic compounds. By inhibiting the CYP53 enzyme, the derivatives prevent the detoxification of potentially harmful metabolic intermediates, leading to their accumulation and subsequent cellular toxicity and fungal death.[11] This target is promising as it is unique to fungi, suggesting a potential for selective toxicity with fewer side effects in human hosts.[10]

compound 2-(Phenoxymethyl)benzoic Acid Derivative cyp53 Fungal CYP53 Enzyme (Benzoate 4-hydroxylase) compound->cyp53 Inhibition detox Detoxified Metabolite cyp53->detox accumulation Accumulation of Toxic Benzoates cyp53->accumulation benzoate Benzoate (Metabolic Intermediate) benzoate->cyp53 Metabolism death Fungal Cell Death accumulation->death

Inhibition of the fungal CYP53 detoxification pathway.

Experimental Protocols

The determination of MIC values is a standardized process critical for evaluating antimicrobial efficacy. The studies cited predominantly utilized the broth microdilution method.[2][3]

Broth Microdilution Method for MIC Determination

This quantitative assay involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[12][13]

G start Start prep_compound Prepare 2x stock solution of test compound start->prep_compound prep_plate Dispense 100µL of sterile broth into all wells of a 96-well plate prep_compound->prep_plate serial_dilute Perform serial two-fold dilutions of the compound across the plate prep_plate->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read_mic Read results: MIC is the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for the Broth Microdilution MIC Assay.

Key Steps in the Protocol:

  • Preparation of Antimicrobial Agent : A stock solution of the this compound derivative is prepared and then serially diluted in broth within a 96-well plate to achieve a range of concentrations.[12][14]

  • Inoculum Preparation : The test microorganism is cultured on an appropriate agar medium. Colonies are then used to create a suspension in broth, which is adjusted to a standard turbidity (e.g., 0.5 McFarland) to ensure a consistent number of cells.[12]

  • Inoculation : A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted compound. Control wells (with no compound and no inoculum) are included.[14]

  • Incubation : The plate is incubated for a specified period (typically 18-24 hours) at a temperature optimal for the microorganism's growth (e.g., 37°C for S. aureus).[15]

  • Interpretation : Following incubation, the plates are visually inspected or read with a plate reader. The MIC is recorded as the lowest drug concentration in which there is no visible turbidity or pellet of growth.[12][13]

Conclusion

Derivatives of this compound, particularly thioureides, represent a promising class of antimicrobial agents with a broad spectrum of activity against drug-resistant bacteria and fungi. Their efficacy, especially against challenging pathogens like MRSA and Candida albicans, warrants further investigation. The dual mechanisms of action—bacterial membrane disruption and specific inhibition of the fungal CYP53 enzyme—suggest these compounds could be developed into targeted therapies. The data presented herein provides a strong foundation for future preclinical and clinical studies aimed at harnessing the therapeutic potential of these derivatives in the fight against antimicrobial resistance.

References

Benchmarking the synthesis yield of 2-(Phenoxymethyl)benzoic acid against reported literature values.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis yield of 2-(Phenoxymethyl)benzoic acid, a key intermediate in various pharmaceutical and chemical syntheses. By examining reported literature values and outlining detailed experimental protocols, this document serves as a valuable resource for optimizing synthetic strategies and benchmarking laboratory results.

Comparison of Synthesis Yields

The synthesis of this compound is most commonly achieved through variations of the Williamson ether synthesis or the Ullmann condensation. While a wide range of yields has been reported for analogous structures, specific data for the unsubstituted parent compound is less prevalent in readily available literature. However, a reported yield for a closely related analogue, 2-(4-Methyl-Phenoxymethyl)benzoic acid, provides a valuable benchmark.

Synthesis MethodReactantsReported Yield (%)Reference
Reaction of p-cresol with phthalidep-Cresol, Phthalide45[1]

Note: The yield reported is for 2-(4-Methyl-Phenoxymethyl)benzoic acid, which serves as a proxy for the unsubstituted compound due to the limited availability of specific yield data for this compound in the reviewed literature. It is important to consider that yields for the unsubstituted compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic outcomes. Below are generalized protocols for the common synthesis routes to this compound and its derivatives.

Synthesis via Reaction of a Phenol with Phthalide

This method involves the reaction of a phenol (or a substituted phenol like p-cresol) with phthalide in the presence of a base.

Reactants:

  • Phenol (or substituted phenol)

  • Phthalide

  • Base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Xylene)

Procedure:

  • A mixture of the phenol and a suitable solvent is prepared in a reaction vessel.

  • A strong base, such as potassium hydroxide, is added to the mixture to form the corresponding phenoxide.

  • Phthalide is then introduced to the reaction mixture.

  • The mixture is heated under reflux for a specified period to drive the reaction to completion.

  • Upon cooling, the reaction mixture is acidified to precipitate the crude this compound.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with a halo-substituted benzoic acid derivative.

Reactants:

  • Phenol

  • 2-Halobenzoic acid (e.g., 2-Chlorobenzoic acid or 2-Bromobenzoic acid) or 2-(Halomethyl)benzoic acid (e.g., 2-(Bromomethyl)benzoic acid)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., DMF, DMSO, Acetone)

  • Phase-transfer catalyst (optional)

Procedure:

  • Phenol is dissolved in a suitable polar aprotic solvent.

  • A base is added to deprotonate the phenol, forming the sodium or potassium phenoxide in situ.

  • The 2-halobenzoic acid or 2-(halomethyl)benzoic acid is then added to the reaction mixture.

  • The reaction is heated to a temperature typically ranging from 80°C to 150°C, depending on the reactivity of the halide, and stirred for several hours.

  • After the reaction is complete, the mixture is cooled and poured into water.

  • Acidification with a mineral acid (e.g., HCl) precipitates the crude product.

  • Purification is achieved through recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form the ether linkage.

Reactants:

  • Phenol

  • 2-Halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid)

  • Copper catalyst (e.g., CuI, Cu2O, or copper powder)

  • Base (e.g., Potassium Carbonate, Potassium Hydroxide)

  • High-boiling polar solvent (e.g., DMF, N-methylpyrrolidone)

Procedure:

  • A mixture of the 2-halobenzoic acid, phenol, copper catalyst, and base is prepared in a high-boiling polar solvent.

  • The reaction mixture is heated to a high temperature, often exceeding 150°C, under an inert atmosphere.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then worked up by adding water and acidifying to precipitate the product.

  • The crude product is purified by recrystallization.

Synthesis Workflow and Logic Diagrams

To visualize the experimental and logical flow, the following diagrams are provided in DOT language.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Phenol Phenol Mixing Mixing and Heating Phenol->Mixing Phthalide Phthalide Phthalide->Mixing Base Base (e.g., KOH) Base->Mixing Solvent Solvent Solvent->Mixing Acidification Acidification Mixing->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: A typical workflow for the synthesis of this compound.

Williamson_vs_Ullmann cluster_williamson Williamson Synthesis Details cluster_ullmann Ullmann Condensation Details Start Synthesis of this compound Williamson Williamson Ether Synthesis Start->Williamson Ullmann Ullmann Condensation Start->Ullmann W_Reactants Phenoxide + Halo-benzoic acid derivative Williamson->W_Reactants U_Reactants Phenol + Halo-benzoic acid Ullmann->U_Reactants W_Conditions Lower Temp., No Catalyst W_Reactants->W_Conditions U_Conditions High Temp., Copper Catalyst U_Reactants->U_Conditions

Caption: Comparison of Williamson ether synthesis and Ullmann condensation pathways.

References

Comparative docking studies of 2-(Phenoxymethyl)benzoic acid derivatives with target enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Docking Analysis of Benzoic Acid Derivatives with PTP1B and COX-2

Guide Objective: This guide provides a comparative analysis of the molecular docking performance of various benzoic acid derivatives against two key enzymatic targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-2 (COX-2). The content is tailored for researchers and professionals in drug discovery and computational chemistry, offering synthesized experimental data, detailed protocols for in silico analysis, and visualizations of relevant biological pathways and workflows.

Data Presentation: Docking Performance

The following tables summarize the binding affinities (docking scores) of different benzoic acid derivatives against their respective enzyme targets. Lower (more negative) energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores of Oxalyl Aryl Amino Benzoic Acid Derivatives against PTP1B.

This data is synthesized from a study performing docking calculations using BioMed CAChe 6.1.[1][2] The derivatives are modified versions of a lead compound, and their scores are compared against the active ligand used in the original crystallographic study.

Compound IDModificationsDocking Score (kcal/mol)Source
Active Ligand(Reference Compound)-98.584[1]
Derivative 1b(a2, b2, c1, d)Methionine side chain modification-131.740[1][2]
Derivative 1b(a3, b2, c1, d)Modification leading to 2 H-bonds-122.297[1]
Derivative 1b(a2, b3, c2, d)Modification leading to 3 H-bonds-121.306[1]

Table 2: Representative Docking Scores of Various Ligands against COX-2.

This table compiles representative binding energy values for various compounds, including benzoic acid derivatives and standard NSAIDs, docked against the COX-2 enzyme. These values are drawn from multiple studies and may have been generated using different docking programs (e.g., AutoDock, GOLD Suite), as noted.

CompoundCompound ClassBinding Energy (kcal/mol)Source
DiclofenacPhenylacetic Acid Derivative-10.1[3]
Aspirin (Acetylsalicylic Acid)Salicylic Acid Derivative-6.9[3]
4-formyl-2-methoxyphenyl-4-chlorobenzoateBenzoic Acid Derivative-8.18[4]
Vanillin(Reference for above)-4.96[4]

Disclaimer: The docking scores presented are for comparative purposes within their respective studies. Direct comparison of absolute values between different tables may be misleading due to variations in the docking software, scoring functions, and force fields used in the original research.

Experimental Protocols: Molecular Docking

This section outlines a generalized yet detailed protocol for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.[5]

Objective: To predict the binding conformation and affinity of a ligand (e.g., a 2-(phenoxymethyl)benzoic acid derivative) within the active site of a target enzyme (e.g., PTP1B or COX-2).

Materials:

  • Software:

    • AutoDock Tools (MGLTools) for file preparation.

    • AutoDock Vina for the docking calculation.

    • A molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio) for analysis.

  • Input Files:

    • 3D structure of the target protein in PDB format (e.g., from the RCSB Protein Data Bank).

    • 3D structure of the ligand molecule in SDF or MOL2 format.

Methodology:

  • Receptor Preparation:

    • Load the protein's PDB file into AutoDock Tools.

    • Remove all non-essential molecules, such as water, co-factors, and existing ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types recognized by Vina.[4]

  • Ligand Preparation:

    • Load the ligand's 3D structure file into AutoDock Tools.

    • Detect the ligand's root and define its rotatable bonds to allow for conformational flexibility during docking.

    • Merge non-polar hydrogens and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.[4]

  • Grid Box Definition:

    • Identify the active site of the enzyme. This is typically done based on the location of a co-crystallized ligand from the experimental PDB structure or through literature review.

    • Define the search space for the docking simulation by creating a "grid box". This box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[6]

    • Record the center coordinates (x, y, z) and dimensions (x, y, z) of the grid box.

  • Docking Simulation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be set (default is 8).[6]

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • Vina will perform the docking calculation, exploring different conformations of the ligand within the defined search space and scoring them based on its empirical scoring function.

  • Results Analysis:

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualizer.

    • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the enzyme's active site.

Mandatory Visualizations

Diagram 1: Generalized Molecular Docking Workflow

G PDB 1. Input Acquisition (Protein PDB, Ligand SDF) Prep 2. Preparation (Add Hydrogens, Assign Charges) PDB->Prep Receptor Receptor.pdbqt Prep->Receptor Ligand Ligand.pdbqt Prep->Ligand Dock 4. Docking Simulation (AutoDock Vina) Receptor->Dock Ligand->Dock Grid 3. Grid Box Definition (Define Search Space) Grid->Dock Output 5. Output Generation (Poses & Scores) Dock->Output Analysis 6. Analysis (Visualize Interactions) Output->Analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

Diagram 2: Simplified Insulin Signaling Pathway and PTP1B Inhibition

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR activates IRS IRS Proteins pIR->IRS phosphorylates PI3K PI3K/AKT Pathway IRS->PI3K activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 leads to PTP1B PTP1B PTP1B->pIR dephosphorylates (Inhibits Signal)

Caption: PTP1B acts as a negative regulator of the insulin signaling pathway.[7][8]

Diagram 3: Simplified Prostaglandin Synthesis Pathway and COX-2 Inhibition

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (Pain, Inflammation) PGH2->Prostaglandins converted to

Caption: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins.[9][10]

References

Evaluating the In Vitro Cytotoxicity of Novel 2-(Phenoxymethyl)benzoic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of novel 2-(phenoxymethyl)benzoic acid derivatives against various cancer cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents. Detailed experimental protocols for key cytotoxicity assays are provided, along with diagrams of relevant signaling pathways to contextualize the mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic potential of novel this compound analogues and related benzimidazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivatives Compound with o-hydroxyphenyl substituentLNCaP (Prostate)0.03 ± 0.02[1]
Compound with o-hydroxyphenyl substituentLNCaP (Prostate)0.09 ± 0.01[1]
Bromo-derivative (Compound 5)DU-145 (Prostate)10.2 ± 1.4[2][3]
Bromo-derivative (Compound 5)MCF-7 (Breast)17.8 ± 0.24[2][3]
Bromo-derivative (Compound 5)H69AR (Lung)49.9 ± 0.22[2][3]
Compound 12A549 (Lung)3.98 (µg/ml)[4]
Cisplatin (Reference)A549 (Lung)6.75 (µg/ml)[4]
Benzoic Acid Hybrids 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)18.7[5]
3,6-diphenyl-[1][6][7]triazolo[3,4-b][1][4][6]thiadiazole derivativeK562 (Leukemia)15[5]
3,6-diphenyl-[1][6][7]triazolo[3,4-b][1][4][6]thiadiazole derivativeSaOS-2 (Bone)19[5]
3,6-diphenyl-[1][6][7]triazolo[3,4-b][1][4][6]thiadiazole derivativeMCF-7 (Breast)22.1[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[5]

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below to ensure reproducibility and aid in the design of further studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3 hours.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as in the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Enzymatic Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark.

  • PI Staining: Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating in vitro cytotoxicity and a simplified representation of a common signaling pathway affected by cytotoxic compounds.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Evaluation cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., MCF-7, A549) incubation Incubation with Test Compounds (24-72 hours) cell_culture->incubation compound_prep Preparation of This compound Compound Dilutions compound_prep->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay ic50 IC50 Value Calculation mtt_assay->ic50 ldh_assay->ic50 comparison Comparison with Reference Drugs apoptosis_assay->comparison ic50->comparison signaling_pathway Simplified Apoptotic Signaling Pathway compound 2-(Phenoxymethyl)benzoic Acid Derivative dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 2-(Phenoxymethyl)benzoic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 2-(Phenoxymethyl)benzoic acid.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for benzoic acid, this compound may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If significant dust is present, use a NIOSH-approved respirator.

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.

  • Clean-up: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Disposal Procedures

Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Waste Classification: Unused or waste this compound should be classified as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Disposal Method:

  • The primary recommended method for disposal is to send the material to an approved waste disposal plant, typically through incineration or other licensed chemical destruction methods.[1][2]

  • Do not dispose of this chemical down the drain or in household garbage.[1]

The following table summarizes key quantitative data relevant to the handling and disposal of benzoic acid, which may serve as a useful reference for this compound.

ParameterValueSource
Oral LD50 (Rat) 2250 mg/kg[2]
Dermal LD50 (Rabbit) >=2000 mg/kg[2]
Inhalation LC50 (Rat) >12,200 mg/m³[2]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

start Start: Have this compound for disposal consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds is_contaminated Is the material contaminated? is_hazardous Is it classified as hazardous waste? is_contaminated->is_hazardous consult_sds->is_contaminated package_waste Package in a labeled, sealed container is_hazardous->package_waste Yes dispose_non_hazardous Dispose of as non-hazardous waste per institutional guidelines is_hazardous->dispose_non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_waste->contact_ehs end End: Proper Disposal contact_ehs->end dispose_non_hazardous->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Logistical Information for Handling 2-(Phenoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of 2-(Phenoxymethyl)benzoic acid. The following procedural guidance is designed to offer direct, step-by-step answers to operational questions concerning safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life.[1] It may also cause skin and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Citations
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[2] A face shield should be worn where there is a risk of splashing.[3][4]Protects against serious eye irritation and potential splashes.[2][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are mandatory.[3][4] Impervious clothing and boots may be necessary for handling larger quantities.[2][3]Prevents skin irritation and absorption.[5][7] Contaminated clothing should be removed and washed before reuse.[2][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][6][8] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[2]Minimizes the risk of respiratory tract irritation.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the necessary steps from preparation to waste disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase cluster_disposal Disposal Phase prep 1. Preparation handling 2. Handling decon 3. Decontamination disposal 4. Disposal prep_area Designate & Prepare Work Area gather_mat Assemble Materials & Waste Containers don_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel clean_equip Clean Equipment transfer->clean_equip decon_area Decontaminate Work Area doff_ppe Doff PPE Correctly waste_seg Segregate Waste doff_ppe->waste_seg label_waste Label Hazardous Waste store_waste Store for Pickup

Caption: Workflow for safe handling of this compound.

Safe Handling Procedures:

  • Preparation :

    • Designate a specific work area, preferably within a chemical fume hood.[8]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment, including spatulas, glassware, and labeled waste containers, before starting work.[8]

    • Wash hands thoroughly before and after handling.[7] Do not eat, drink, or smoke in the work area.[5]

  • Handling :

    • Wear all required PPE as detailed in Table 1.[2][5]

    • Handle the compound in a well-ventilated area or a fume hood to minimize dust inhalation.[2][6]

    • Avoid generating dust during weighing and transfer.[6]

    • Keep the container tightly closed when not in use.[2]

  • Decontamination :

    • Clean all equipment and the work surface with an appropriate solvent, followed by washing with soap and water.

    • Remove PPE in the correct order to prevent cross-contamination, removing gloves first.[8]

Disposal Plan:

  • Waste Segregation : All disposable materials contaminated with this compound, such as gloves and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[8]

  • Disposal Method : Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2][5] This may involve dissolving the compound in a combustible solvent for incineration.[3] Do not empty into drains.[3]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First-Aid Measures for Exposure to this compound

Exposure RouteFirst-Aid ProcedureCitations
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[5][9]
Skin Contact Remove contaminated clothing immediately.[2][9] Wash the affected skin area with plenty of soap and water.[2][9] If skin irritation occurs, get medical advice.[2][5]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, give oxygen.[2] If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[6][7] Seek medical attention if you feel unwell.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.